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p-Toluenesulfonic acid, p-nitrophenyl ester Documentation Hub

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  • Product: p-Toluenesulfonic acid, p-nitrophenyl ester
  • CAS: 1153-45-3

Core Science & Biosynthesis

Foundational

p-Nitrophenyl tosylate chemical structure and properties

Structure, Properties, and Application in Serine Protease Active Site Titration [1] Executive Summary p-Nitrophenyl tosylate (PNPT) is a specialized biochemical reagent primarily utilized as an active-site titrant and ir...

Author: BenchChem Technical Support Team. Date: February 2026

Structure, Properties, and Application in Serine Protease Active Site Titration [1]

Executive Summary

p-Nitrophenyl tosylate (PNPT) is a specialized biochemical reagent primarily utilized as an active-site titrant and irreversible inhibitor for serine proteases (e.g.,


-chymotrypsin, trypsin).[1]

While structurally similar to the common substrate p-nitrophenyl acetate (PNPA), PNPT exhibits fundamentally different kinetic behavior. Whereas PNPA allows for enzyme turnover (acylation followed by deacylation), PNPT facilitates rapid sulfonylation of the active site serine, forming a stable sulfonyl-enzyme complex that resists hydrolysis. This "dead-end" mechanism allows researchers to stoichiometrically quantify the absolute concentration of active enzyme sites in a sample—a critical parameter for rigorous kinetic studies and drug development assays.

Part 1: Chemical Architecture & Physicochemical Profile[1]

PNPT is the ester formed from the condensation of p-nitrophenol and p-toluenesulfonic acid. Its utility is derived from the high leaving-group ability of the p-nitrophenolate anion (


) combined with the stability of the resulting sulfonyl-enzyme bond.
Structural Specifications
PropertyData
IUPAC Name 4-Nitrophenyl 4-methylbenzenesulfonate
Common Name p-Nitrophenyl tosylate (PNPT)
CAS Number 1153-45-3
Molecular Formula

Molecular Weight 293.29 g/mol
Structure

Physicochemical Properties
ParameterValueNotes
Appearance White to off-white crystalline solidDarkens upon prolonged light exposure.[1]
Melting Point 110 – 115 °CSharp melting point indicates high purity.[1]
Solubility Soluble in Acetone, DCM, AcetonitrileSparingly soluble in water; requires organic co-solvent (e.g., DMSO/MeCN) for aqueous assays.
Stability Hydrolytically stable at neutral pHSlowly hydrolyzes in strong base (

).[1]
Absorbance

(intact ester)
Product p-nitrophenolate absorbs at 400–410 nm (

).[1]

Part 2: Mechanistic Utility in Enzymology

The primary value of PNPT lies in its ability to differentiate between total protein concentration (determined by


 or Bradford assay) and active enzyme concentration (

).[1]
The "Dead-End" Sulfonylation Mechanism

Unlike carboxylic esters (substrates), sulfonate esters react with the catalytic serine of proteases to form a sulfonyl-enzyme intermediate. The geometry and electronic character of the sulfonyl group prevent the hydrolytic water molecule from attacking the sulfur atom efficiently. Consequently, the enzyme becomes "locked" in the modified state.

Mechanism Steps:

  • Binding: PNPT binds to the specificity pocket (S1 site) of the protease.

  • Sulfonylation (The "Burst"): The catalytic Serine-195 nucleophile attacks the sulfonyl sulfur.

  • Release: p-Nitrophenolate is expelled, generating a yellow color.[1][2]

  • Inhibition: The Tosyl-Enzyme complex is formed.[1]

    
     is effectively zero.[1]
    
Visualization of the Pathway

The following diagram contrasts the catalytic turnover of a standard substrate (PNPA) with the suicide inhibition by PNPT.

EnzymaticMechanism E Free Enzyme (Ser-OH) Complex Michaelis Complex [E·PNPT] E->Complex Binding PNPT p-Nitrophenyl Tosylate (Inhibitor) Complex->E k-1 TosylE Tosyl-Enzyme (Inactivated) Complex->TosylE Sulfonylation (Fast Burst) PNP p-Nitrophenolate (Yellow Signal) Complex->PNP Release TosylE->E Desulfonylation (k ~ 0)

Caption: The "Dead-End" pathway. Unlike carboxylate esters, the Tosyl-Enzyme intermediate does not regenerate free enzyme, allowing stoichiometric titration.

Part 3: Synthesis & Purification Protocol

For high-precision kinetics, commercial PNPT often requires recrystallization.[1] Below is a validated protocol for synthesizing high-purity PNPT.

Reaction Scheme

[1]
Step-by-Step Methodology
  • Reagent Prep: Dissolve p-nitrophenol (1.0 eq, 13.9 g) in anhydrous Pyridine (50 mL) or DCM containing 1.5 eq Pyridine. Cool to 0°C in an ice bath.

  • Addition: Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq, 21.0 g) portion-wise over 20 minutes. Maintain temperature

    
    .
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–3 hours. Monitor by TLC (Silica; Hexane:EtOAc 3:1).[1]

  • Quench: Pour the reaction mixture into 300 mL of ice-cold 1M HCl (to neutralize pyridine). A precipitate should form immediately.[1]

  • Extraction (if oil forms): If solid does not form, extract with DCM (

    
    ), wash with water, saturated 
    
    
    
    , and brine.
  • Purification: Recrystallize the crude solid from hot Ethanol .

  • Validation:

    • Target Yield: >85%

    • Melting Point Check: Should be 110–115°C.[1]

    • NMR (

      
      ): Confirm doublet at 
      
      
      
      8.2 (nitro group) and methyl singlet at
      
      
      2.4.[1]

Part 4: Active Site Titration Protocol

This protocol determines the operational molarity of a chymotrypsin stock solution.

Reagents[3]
  • Buffer: 50 mM Tris-HCl, pH 7.8, 10 mM

    
    .
    
  • Enzyme Stock:

    
    -Chymotrypsin (
    
    
    
    ) in 1 mM HCl (keeps enzyme stable/inactive until dilution).[1]
  • Titrant: PNPT (10 mM) dissolved in dry Acetonitrile.[1]

Workflow
  • Baseline: Add 980

    
     Buffer to a cuvette.[1] Zero spectrophotometer at 410 nm.[1]
    
  • Substrate Addition: Add 10

    
     PNPT stock. Mix. Record baseline absorbance (
    
    
    
    ) to account for spontaneous hydrolysis (should be negligible).[1]
  • Enzyme Injection: Add 10

    
     Enzyme Stock. Rapidly mix.
    
  • Measurement: Monitor

    
     for 2–5 minutes.
    
    • You will observe a rapid increase (Burst) followed by a flat plateau.[1]

  • Calculation: Use the Beer-Lambert Law:

    
    
    
    
    
    [1]
    • 
      [1]
      
    • 
       (pH dependent; verify with standard curve).[1]
      
    • 
      .[1]
      
Data Interpretation
ObservationDiagnosis
Rapid Burst, Flat Plateau Ideal. Enzyme is fully titrated.[1]
Slow Rise, No Burst Enzyme inactive or inhibitor degraded.
Burst followed by Slow Rise Non-specific hydrolysis or enzyme turnover (check purity; ensure it is Tosylate, not Acetate).[1]

Part 5: Safety & Handling

  • Toxicity: PNPT hydrolyzes to release p-nitrophenol, which is toxic and a skin irritant.[1] Handle with gloves.[1]

  • Sensitization: Sulfonyl chlorides and their esters can be sensitizers.[1] Avoid inhalation of dust during weighing.

  • Storage: Store at -20°C in a desiccator. Moisture leads to hydrolysis, generating p-toluenesulfonic acid (strong acid) which autocatalyzes further degradation.[1]

References

  • Gutfreund, H., & Sturtevant, J. M. (1956). The mechanism of the reaction of chymotrypsin with p-nitrophenyl acetate.[3] Biochemical Journal, 63(4), 656–661.

  • Bender, M. L., et al. (1966).

    
    -chymotrypsin, trypsin, papain, elastase, subtilisin, and acetylcholinesterase.[4] Journal of the American Chemical Society, 88(24), 5890–5913.[4] 
    
  • Sigler, P. B., et al. (1968). The Structure of

    
    -Chymotrypsin. Nature, 219, 797–803. [1]
    
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73562, 4-Nitrophenyl p-toluenesulfonate.[1] [1]

Sources

Exploratory

Technical Guide: p-Nitrophenyl Tosylate (PNPT)

The following is an in-depth technical guide and safety profile for p-Nitrophenyl Tosylate (PNPT) , structured for researchers and drug development professionals. Chemical Profile, Safety Stewardship, and Application in...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide and safety profile for p-Nitrophenyl Tosylate (PNPT) , structured for researchers and drug development professionals.

Chemical Profile, Safety Stewardship, and Application in Protease Active Site Titration[1]

Document Control:

  • Target Compound: p-Nitrophenyl p-toluenesulfonate[1]

  • CAS Registry Number: 1153-45-3[1][2]

  • Primary Application: Protease Active Site Titration / Organic Tosylation[1]

  • Version: 2.0 (Technical Whitepaper)[1]

Introduction: The Dual Utility of PNPT

p-Nitrophenyl tosylate (PNPT) is a specialized sulfonate ester widely utilized in biochemical research and organic synthesis.[1] Unlike its carboxylate analogue, p-nitrophenyl acetate (PNPA), which serves as a rapid-turnover substrate for serine proteases (e.g., Chymotrypsin), PNPT functions primarily as a suicide substrate or active-site titrant .[1]

For the application scientist, the distinction is critical: PNPA measures enzymatic activity (turnover rate), whereas PNPT measures enzyme molarity (number of active sites). Upon reaction with a serine protease, PNPT transfers the tosyl group to the catalytic serine, forming a stable sulfonyl-enzyme intermediate and releasing p-nitrophenol.[1] This "burst" release allows for the stoichiometric quantification of active sites, as the hydrolytic regeneration of the enzyme is negligible.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9]

PropertyData Specification
Chemical Name p-Nitrophenyl p-toluenesulfonate
Synonyms 4-Nitrophenyl tosylate; Tosylic acid 4-nitrophenyl ester
CAS Number 1153-45-3
Molecular Formula C₁₃H₁₁NO₅S
Molecular Weight 293.29 g/mol
Appearance White to off-white crystalline solid
Melting Point 78 – 82 °C
Solubility Soluble in DMSO, DMF, Acetonitrile, Dichloromethane.[1][3] Insoluble in water (requires co-solvent).[1]
UV/Vis Absorbance

(p-Nitrophenol product) = 400–410 nm (pH dependent)

Hazard Identification & Toxicology (GHS Standards)

Expert Insight: As a sulfonate ester, PNPT possesses alkylating/sulfonylating potential.[1] While often treated similarly to general irritants, the tosyl group's ability to modify nucleophiles implies a genotoxic risk profile that warrants stricter handling than standard esters.[1]

GHS Classification[1][10]
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • H317: May cause an allergic skin reaction (Sensitizer).[1]

Critical Toxicology Overview
  • Alkylating Potential: Sulfonate esters can alkylate DNA/RNA.[1] Although PNPT is bulky, it should be handled as a potential mutagen.[1]

  • Hydrolysis Product: Releases p-Nitrophenol (CAS 100-02-7) upon contact with moisture or biological tissue.[1] p-Nitrophenol is a known toxicant (methemoglobinemia inducer) and skin irritant.[1]

Operational Handling & Storage Protocols

Storage Strategy
  • Condition: Store at -20°C .

  • Environment: Desiccated.[1] PNPT is hydrolytically unstable.[1] Moisture ingress leads to spontaneous hydrolysis, releasing p-nitrophenol and creating a high yellow background in assays.[1]

  • Container: Amber glass or foil-wrapped vials to prevent photodegradation.

Personal Protective Equipment (PPE) Matrix
ZoneRequirementRationale
Dermal Double Nitrile Gloves (0.11 mm min)Lipophilic nature allows rapid permeation of the tosyl moiety.[1] Double gloving provides a breakthrough time buffer.[1]
Respiratory Fume Hood (Face Velocity > 0.5 m/s)Prevents inhalation of dust during weighing.[1]
Ocular Chemical Safety Goggles Standard safety glasses are insufficient for potential powder aerosols.[1]

Application: Active Site Titration of Serine Proteases

Expert Insight: This protocol utilizes the "Burst Kinetics" principle. When PNPT reacts with Chymotrypsin, the acylation (sulfonylation) step is fast, but the deacylation step is virtually non-existent.

Mechanism of Action

The reaction proceeds via nucleophilic attack by the catalytic Serine-195 on the Sulfur atom of PNPT.[1]

G Enzyme Free Enzyme (Ser-OH) Complex Michaelis Complex (E·S) Enzyme->Complex + PNPT PNPT p-Nitrophenyl Tosylate (Substrate) PNPT->Complex Transition Tetrahedral Intermediate Complex->Transition k2 (Fast) Product1 p-Nitrophenol (Yellow Burst) Transition->Product1 Release Inhibited Tosyl-Enzyme (Stable/Inhibited) Transition->Inhibited Sulfonylation Inhibited->Enzyme k3 ≈ 0 (No Turnover)

Figure 1: Mechanism of Chymotrypsin active site titration using PNPT. Note the blocked regeneration step (


), which distinguishes this from a turnover assay.
Experimental Protocol: Absolute Molarity Determination

Reagents:

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.8, 10 mM CaCl₂.

  • PNPT Stock: 10 mM in dry Acetonitrile or DMSO.

  • Enzyme Solution: Trypsin or Chymotrypsin (~10-50 µM estimated).

Workflow:

  • Baseline: Add 980 µL Assay Buffer to a cuvette.

  • Enzyme Addition: Add 10 µL Enzyme Solution. Mix by inversion.

  • Substrate Injection: Add 10 µL PNPT Stock. Rapidly mix.

  • Measurement: Monitor Absorbance at 410 nm immediately.

  • Analysis: You will observe a rapid increase in absorbance (the "burst") followed by a plateau (or extremely slow linear rise).[1]

Calculation: The concentration of active sites


 is calculated using the Beer-Lambert law on the burst amplitude (

):

[1]
  • 
    : Extinction coefficient of p-nitrophenolate (approx.[1] 
    
    
    
    at pH 8.0).[1]
  • 
    : Path length (1 cm).
    

Emergency Response & Waste Disposal

Accidental Release Measures
  • Spill (Solid): Do not dry sweep.[1] Dampen with ethanol to suppress dust, then collect into a biohazard/chemical waste bag.[1]

  • Spill (Solution): Absorb with vermiculite.[1] Treat the surface with mild NaOH (0.1 M) to hydrolyze residual tosylate (color will turn yellow, indicating hydrolysis to less hazardous p-nitrophenol), then clean with water.[1]

Waste Disposal[1]
  • Stream: Segregate as Halogenated/Sulfur Organic Waste .[1]

  • Neutralization: High pH (NaOH) treatment prior to disposal is recommended to degrade the active ester, though the resulting p-nitrophenol is still a regulated pollutant.[1]

  • Prohibition: Do NOT pour down the drain. p-Nitrophenol is toxic to aquatic life (GHS H401).[1]

References

  • Chemical Identity & Properties

    • Source: Sigma-Aldrich / Merck.[1][4] "p-Nitrophenyl p-toluenesulfonate Product Specification."

    • Link: (Note: Verify CAS 1153-45-3 vs catalog listings).[1]

  • Mechanistic Application (Active Site Titration)

    • Source: Kezdy, F. J., & Kaiser, E. T. (1970).[1] "Principles of Active Site Titration of Proteolytic Enzymes." Methods in Enzymology.

    • Context: Establishes the use of p-nitrophenyl esters for stoichiometric titr
  • Toxicology & Safety Data

    • Source: PubChem Database.[1] "Compound Summary: 4-Nitrophenyl 4-methylbenzenesulfonate."

    • Link:[1]

  • Enzymatic Assay Methodology

    • Source: Bender, M. L., et al. (1966).[1] "The Determination of the Concentration of Hydrolytic Enzyme Solutions: α-Chymotrypsin, Trypsin, Papain, Elastase, Subtilisin, and Acetylcholinesterase." Journal of the American Chemical Society.

    • Link:[1]

Sources

Foundational

p-Nitrophenyl tosylate leaving group ability

The following technical guide details the mechanistic and kinetic properties of -Nitrophenyl Tosylate (PNPT) , specifically analyzing its leaving group dynamics in the context of biochemical probes and nucleophilic subst...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanistic and kinetic properties of


-Nitrophenyl Tosylate (PNPT) , specifically analyzing its leaving group dynamics in the context of biochemical probes and nucleophilic substitution at the sulfonyl center.

Technical Guide: -Nitrophenyl Tosylate (PNPT) in Kinetic Profiling and Sulfonyl Transfer

Executive Summary: The Dual-Identity Reagent


-Nitrophenyl tosylate (PNPT) occupies a unique niche in physical organic chemistry and drug development. While "tosylate" is canonically known as a superior leaving group in alkylation reactions (

/

), PNPT functions primarily as a sulfonylating agent . In this specific molecular context, the

-nitrophenoxide
moiety acts as the leaving group, facilitating the transfer of the stable

-toluenesulfonyl (tosyl) group to a nucleophile.

This guide analyzes the "leaving group ability" of PNPT from two critical perspectives:

  • The Functional Leaving Group (

    
    -Nitrophenoxide):  The mechanistic driver for active site titration and sulfonyl transfer.
    
  • The Latent Leaving Group (Tosylate): The thermodynamic sink that renders tosyl-enzyme intermediates irreversible, contrasting sharply with acyl-enzyme counterparts.

Mechanistic Principles: Nucleophilic Substitution at Sulfur ( -S)

Unlike alkyl tosylates which undergo substitution at the carbon center, PNPT undergoes nucleophilic attack at the hexavalent sulfur atom. This reaction follows an associative


-like mechanism (often designated 

-S), proceeding through a trigonal bipyramidal transition state.
The Reaction Pathway

When a nucleophile (e.g., the serine hydroxyl of a protease or a drug candidate's thiol) attacks PNPT, the reaction is governed by the lability of the S-O bond connecting the sulfonyl group to the


-nitrophenyl ring.

Key Mechanistic Steps:

  • Nucleophilic Attack: The nucleophile attacks the electropositive sulfur.

  • Transition State: Formation of a pentacoordinate sulfur species.

  • Expulsion: The

    
    -nitrophenoxide anion departs.[1]
    
Why -Nitrophenoxide Leaves

The "leaving group ability" in this reaction is defined by the stability of the


-nitrophenoxide anion (

).
  • 
     Correlation:  The 
    
    
    
    of
    
    
    -nitrophenol is approximately 7.15 . At physiological pH (7.4), the expulsion of the phenoxide is thermodynamically favorable compared to the attacking nucleophile (often an alkoxide or amine).
  • Resonance Stabilization: The nitro group at the para position acts as a strong electron-withdrawing group (EWG), delocalizing the negative charge of the phenoxide oxygen, thereby lowering the activation energy for bond cleavage.

Visualization: The -S Pathway

The following diagram illustrates the nucleophilic substitution at the sulfur center of PNPT.

SN_S_Mechanism Nu Nucleophile (Enz-Ser-OH) TS Transition State (Pentacoordinate Sulfur) Nu->TS Attack at Sulfur PNPT p-Nitrophenyl Tosylate (Substrate) PNPT->TS Prod1 Tosyl-Enzyme (Inhibited Complex) TS->Prod1 Sulfonyl Transfer Prod2 p-Nitrophenoxide (Leaving Group - Yellow) TS->Prod2 Bond Cleavage

Figure 1: Mechanism of nucleophilic substitution at the sulfonyl center of PNPT. The p-nitrophenoxide acts as the leaving group upon nucleophilic attack.

Comparative Kinetics: Tosylate vs. Acetate

In drug development, PNPT is frequently compared to


-nitrophenyl acetate (pNPA) . Both reagents release the same leaving group (

-nitrophenoxide), allowing for identical colorimetric detection (

). However, the fate of the resulting enzyme-intermediate differs radically, defining their utility.
Data Summary: Leaving Group & Intermediate Stability
Feature

-Nitrophenyl Acetate (pNPA)

-Nitrophenyl Tosylate (PNPT)
Reaction Type AcylationSulfonylation
Leaving Group

-Nitrophenoxide (

7.15)

-Nitrophenoxide (

7.[1]15)
Intermediate Acyl-Enzyme (Transient)Sulfonyl-Enzyme (Stable)
Hydrolysis Rate (

)
Fast (High Turnover)Negligible (Irreversible)
Application Substrate (Turnover Assays)Active Site Titrant / Inhibitor
The "Suicide" Mechanism

While


-nitrophenoxide is a good leaving group in both molecules, the tosyl group  (once attached to the enzyme) is an exceptionally poor leaving group regarding hydrolysis.
  • Acyl-Enzyme: Water easily attacks the carbonyl carbon, displacing the enzyme (Ser-OH is the leaving group).

  • Sulfonyl-Enzyme: Water cannot easily attack the sulfonyl sulfur to displace the enzyme. The tetrahedral geometry and high electron density of the sulfonyl group repel the attacking water molecule, and the enzyme-serine-tosylate bond is distinctively stable.

This difference allows PNPT to be used for Active Site Titration . Since the reaction stops after one turnover (formation of the stable tosyl-enzyme), the amount of released


-nitrophenol is stoichiometrically equivalent to the number of active sites.

Experimental Protocol: Active Site Titration using PNPT

This protocol utilizes the leaving group ability of


-nitrophenoxide to quantify the molar concentration of active enzyme sites (e.g., Chymotrypsin, Trypsin).
Reagents
  • Enzyme Stock:

    
     in 
    
    
    
    HCl.
  • PNPT Stock:

    
     in Acetonitrile (MeCN). Note: PNPT is prone to spontaneous hydrolysis; prepare fresh.
    
  • Buffer:

    
     Phosphate or Tris, pH 7.4.
    
Methodology
  • Baseline: In a quartz cuvette, add

    
     Buffer and 
    
    
    
    PNPT stock. Monitor
    
    
    to establish the non-enzymatic hydrolysis rate (background).
  • Injection: Add

    
     Enzyme stock. Mix rapidly (
    
    
    
    ).
  • Measurement: Monitor

    
     continuously for 5 minutes.
    
  • Analysis: You will observe a "Burst" phase followed by a plateau (or very slow linear increase).

Calculation

The concentration of active sites


 is calculated using the magnitude of the "burst" (

):


Where:

  • 
     = Molar extinction coefficient of 
    
    
    
    -nitrophenoxide (
    
    
    at pH 7.4).
  • 
     = Path length (
    
    
    
    ).
Workflow Diagram

Titration_Workflow Step1 Prepare PNPT Stock (Fresh in MeCN) Step2 Establish Baseline (Buffer + PNPT) Step1->Step2 Step3 Inject Enzyme (Initiate Reaction) Step2->Step3 Step4 Monitor A410nm (Detect Leaving Group) Step3->Step4 Step5 Analyze Burst Phase (Stoichiometric Release) Step4->Step5

Figure 2: Experimental workflow for active site titration. The detection of the leaving group (p-nitrophenoxide) correlates directly to active site concentration.

Critical Analysis: Leaving Group Context

It is vital to distinguish between the two "leaving groups" associated with this molecule to avoid confusion in synthetic vs. biochemical contexts.

-Nitrophenoxide ( )
  • Role: The leaving group during the reaction with the target.

  • Ability: Moderate-Good.

    
     7.15 makes it an excellent leaving group for reactions at physiological pH without requiring acid catalysis.
    
  • Driver: The formation of the strong

    
     bond and the resonance stabilization of the departing phenoxide drive the reaction forward.
    
Tosylate Anion ( )[2]
  • Role: The "electrophile carrier" in PNPT, but a classic leaving group in alkylation chemistry (

    
    ).
    
  • Hypothetical Context: If a nucleophile were to attack the aromatic carbon of the nitrophenyl ring (S

    
    Ar), the tosylate anion would be the leaving group.
    
  • Ability: Excellent (

    
     of conjugate acid 
    
    
    
    ).[2] However, this reaction path is kinetically disfavored compared to the attack at sulfur due to the high energy barrier of disrupting the aromatic system, unless the ring is heavily substituted with other electron-withdrawing groups.

References

  • Nucleophilic Substitution

    • Mikołajczyk, M. et al. (2020).[3] Nucleophilic Substitution at Tetracoordinate Sulfur.[3] Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules.

  • Chymotrypsin Mechanism and Kinetics

    • Gutfreund, H., & Sturtevant, J. M. (1956).[4] The mechanism of the reaction of chymotrypsin with p-nitrophenyl acetate. Biochemical Journal.

  • Leaving Group Ability Comparisons

    • Oregon State University. (2003).[5] Leaving Groups: Comparison of rates of ionization and properties.

  • Active Site Titr

    • Bender, M. L., et al. (1966). The Determination of the Concentration of Hydrolytic Enzyme Solutions: -Chymotrypsin, Trypsin, Papain, Elastase, and Acetylcholinesterase. Journal of the American Chemical Society.
    • (Canonical reference for the burst titration method).

Sources

Protocols & Analytical Methods

Method

High-Purity Synthesis of p-Nitrophenyl Tosylate: Optimization of the Sulfonylation Workflow

Executive Summary This Application Note details the optimized protocol for synthesizing p-nitrophenyl p-toluenesulfonate (p-nitrophenyl tosylate) via the sulfonylation of p-nitrophenol using p-toluenesulfonyl chloride (T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the optimized protocol for synthesizing p-nitrophenyl p-toluenesulfonate (p-nitrophenyl tosylate) via the sulfonylation of p-nitrophenol using p-toluenesulfonyl chloride (TsCl). While conceptually simple, the high-purity requirements for its use as a chymotrypsin kinetic substrate or a pharmaceutical intermediate demand rigorous control over reagent quality and purification.

This guide moves beyond standard textbook recipes, focusing on impurity control (TsOH removal) , reaction kinetics optimization , and scalable purification to achieve purities exceeding 99%.

Chemical Mechanism & Rationale[1][2][3]

The synthesis proceeds via a nucleophilic substitution at the sulfonyl sulfur atom. The reaction is driven by the high electrophilicity of the sulfonyl chloride and the nucleophilicity of the phenoxide ion.

Mechanistic Pathway

The base (Pyridine) serves a dual role:

  • Base: Deprotonates p-nitrophenol (

    
    ) to generate the more nucleophilic p-nitrophenoxide.
    
  • Nucleophilic Catalyst: Pyridine attacks TsCl to form a highly reactive N-tosylpyridinium intermediate . This intermediate is more susceptible to nucleophilic attack by the bulky phenoxide than the initial sulfonyl chloride.

Reaction Diagram

The following diagram illustrates the catalytic cycle and product formation.

G TsCl p-Toluenesulfonyl Chloride Inter N-Tosylpyridinium Intermediate (Activated Electrophile) TsCl->Inter Nucleophilic Attack Py Pyridine (Catalyst/Base) Py->Inter Phenoxide p-Nitrophenoxide (Nucleophile) Py->Phenoxide -H+ Product p-Nitrophenyl Tosylate Inter->Product Byprod Pyridine-HCl Inter->Byprod Phenol p-Nitrophenol Phenol->Phenoxide Deprotonation Phenoxide->Product Attack on Sulfur

Figure 1: Catalytic cycle showing the activation of TsCl by pyridine and subsequent attack by the phenoxide.[1]

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4]RoleCritical Quality Attribute (CQA)
p-Nitrophenol 139.111.0SubstrateMust be dry; yellow crystals.
p-Toluenesulfonyl Chloride (TsCl) 190.651.1 - 1.2ElectrophileCRITICAL: If old/caked, recrystallize from toluene/petroleum ether to remove TsOH.
Pyridine 79.10SolventSolvent/BaseMust be anhydrous (store over KOH or molecular sieves).
HCl (1M) -ExcessQuenchCold (0-4°C) to prevent ester hydrolysis during workup.
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Flush with nitrogen (

    
    ).
    
  • Solvation: Add p-nitrophenol (13.9 g, 100 mmol) to the flask. Add dry pyridine (40-50 mL) . Stir until completely dissolved (solution will turn yellow due to phenoxide formation).

  • Cooling: Place the RBF in an ice-water bath (0°C) . Allow to equilibrate for 10 minutes. Rationale: The reaction is exothermic; temperature control prevents side reactions.

  • Addition: Add p-toluenesulfonyl chloride (21.0 g, 110 mmol) portion-wise over 15 minutes.

    • Note: Do not add all at once to avoid a temperature spike.

  • Reaction: Remove the ice bath after addition is complete. Allow the mixture to stir at Room Temperature (20-25°C) for 3-4 hours .

    • Monitoring: Check reaction progress via TLC (30% Ethyl Acetate in Hexane). The starting material (p-nitrophenol) is polar/yellow; the product is less polar/UV-active.

Phase 2: Workup & Isolation
  • Quench: Pour the reaction mixture slowly into a beaker containing 300 mL of ice-cold 1M HCl with vigorous stirring.

    • Mechanism:[5][6] HCl neutralizes the pyridine solvent, converting it to water-soluble pyridinium chloride. The product is insoluble in water and will precipitate.

  • Precipitation: The product should separate as a solid (off-white to pale yellow). Stir for 15 minutes to ensure all pyridine is sequestered.

  • Filtration: Collect the crude solid via vacuum filtration (Buchner funnel).

  • Washing: Wash the filter cake sequentially with:

    • Cold water (3 x 50 mL) – removes salts/acid.

    • Cold 5%

      
       (1 x 30 mL) – removes unreacted p-nitrophenol traces.
      
    • Cold water (1 x 50 mL) – neutralizes pH.

Phase 3: Purification (Recrystallization)

Target Purity: >99% for kinetic assays.

  • Transfer the crude solid to an Erlenmeyer flask.

  • Solvent System: Ethanol (95% or absolute) is the preferred solvent.

  • Heat ethanol to boiling on a steam bath/hot plate. Add the minimum amount required to dissolve the solid.

  • Optional: If the solution is dark, treat with activated charcoal, filter hot through Celite.

  • Allow the solution to cool slowly to room temperature, then place in a refrigerator (4°C) for 2 hours.

  • Filter the crystals and dry in a vacuum desiccator over

    
     or silica gel.
    

Workflow Visualization

Workflow Start Start: Dissolve p-Nitrophenol in Dry Pyridine Cool Cool to 0°C Start->Cool Add Add TsCl (Portion-wise) Cool->Add React Stir at RT (3-4 Hours) Add->React Quench Pour into Ice-Cold 1M HCl React->Quench Filter Vacuum Filtration (Crude Solid) Quench->Filter Wash Wash: 1. Water 2. NaHCO3 3. Water Filter->Wash Recryst Recrystallize (Hot Ethanol) Wash->Recryst Final Pure p-Nitrophenyl Tosylate (>99%) Recryst->Final

Figure 2: Operational workflow from reagent preparation to final purification.

Characterization & Quality Control

ParameterExpected ValueMethod/Notes
Appearance White to off-white needles/powderYellowing indicates free p-nitrophenol impurity.
Melting Point 96 - 100°C Literature varies slightly; sharp range indicates purity [1, 2].
Yield 85 - 92%Losses primarily occur during recrystallization.
IR Spectrum 1370, 1170

(

stretch)1520, 1350

(

stretch)
Absence of broad -OH stretch at 3200-3500

.
1H NMR

2.45 (s, 3H,

)

7.3-8.3 (Aromatic protons)
Distinct AA'BB' patterns for both aromatic rings.[3]

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Hydrolysis of TsClEnsure TsCl is fresh/recrystallized. Ensure Pyridine is dry.
Product is Yellow Free p-Nitrophenol remainsWash crude solid thoroughly with cold 5%

. Recrystallize again.
Oiling Out Impure crude or cooling too fastRe-dissolve in hot ethanol, add a seed crystal, and cool very slowly.
Smell of Pyridine Incomplete QuenchThe HCl wash was insufficient. Grind the solid and wash with more dilute HCl.

Safety & Handling

  • p-Toluenesulfonyl Chloride: Corrosive and lachrymator. Reacts with moisture to form HCl. Handle in a fume hood.

  • Pyridine: Toxic, distinct unpleasant odor, flammable. Causes male sterility in high doses. Use double gloves and work strictly in a hood.

  • p-Nitrophenol: Toxic if swallowed or absorbed through skin.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

  • BenchChem. p-Nitrobenzyl tosylate vs p-Nitrophenyl tosylate Data. (Note: Distinguish carefully between benzyl and phenyl esters in literature).

  • Organic Syntheses. General Sulfonylation Protocols. Org. Synth. Coll. Vol. 1, 1941.

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 115455, 4-Nitrophenyl p-toluenesulfonate.

Sources

Application

Preparation of p-nitrophenyl tosylate stock solution in acetonitrile

Application Note: Precision Preparation of p-Nitrophenyl Tosylate (PNPT) Stock Solution Introduction & Scientific Context p-Nitrophenyl tosylate (PNPT) is a specific active-site titrant used primarily for the quantificat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of p-Nitrophenyl Tosylate (PNPT) Stock Solution

Introduction & Scientific Context

p-Nitrophenyl tosylate (PNPT) is a specific active-site titrant used primarily for the quantification of


-chymotrypsin and related serine proteases. Unlike non-specific substrates, PNPT acts as a "suicide substrate" or stoichiometric titrant.[1] It rapidly acylates the active site serine residue (Ser-195 in chymotrypsin), releasing p-nitrophenol (pNP) in a 1:1 stoichiometric ratio.

Why Acetonitrile (MeCN)? While PNPT is sparingly soluble in water, it is highly soluble in organic solvents.[1] Acetonitrile is the solvent of choice because:

  • Miscibility: It is fully miscible with aqueous reaction buffers.[1]

  • Inertness: Unlike alcohols (which can act as nucleophiles and cause transesterification), MeCN is chemically inert toward the tosylate ester in the absence of strong base.[1]

  • UV Transparency: MeCN does not absorb significantly above 200 nm, allowing for interference-free UV-Vis quality control.[1]

Critical Technical Challenge: The tosylate ester bond is susceptible to spontaneous hydrolysis in the presence of trace moisture, particularly upon storage.[1] A degraded stock solution contains free p-nitrophenol, which creates high background absorbance and leads to erroneous active site calculations.[1] This protocol focuses on anhydrous preparation and functional validation .[1]

Chemical & Physical Profile

PropertySpecification
Compound Name p-Nitrophenyl Tosylate (4-Nitrophenyl 4-toluenesulfonate)
CAS Number 1153-45-3
Molecular Formula

Molecular Weight 293.29 g/mol
Solubility Soluble in Acetonitrile, Acetone, Dioxane.[1] Insoluble in water.[1]
Appearance White to off-white crystalline powder
Storage (Solid) -20°C, Desiccated
Storage (Solution) -20°C (Stable for <1 week if strictly anhydrous)

Reagents & Equipment

  • Solid Reagent: p-Nitrophenyl tosylate (High Purity >98%).[1]

  • Solvent: Acetonitrile (MeCN), Anhydrous grade (Water content <0.005%).[1]

    • Senior Tip: Do not use standard HPLC grade MeCN that has been sitting open.[1] Hygroscopic solvent absorption is the #1 cause of stock degradation.[1]

  • Vessels: Amber glass vials (to protect from light) with PTFE-lined caps.

  • QC Reagents: 0.1 M NaOH or 50 mM Tris-HCl pH 8.0.

Protocol: Stock Solution Preparation (20 mM)

Target Concentration: 20 mM Volume: 5 mL (Example)

  • Equilibration: Remove the PNPT solid container from the freezer and allow it to warm to room temperature before opening. This prevents condensation from forming on the cold hygroscopic powder.[1]

  • Weighing: Weigh 29.33 mg of p-Nitrophenyl tosylate into a clean, dry amber glass vial.

    • Calculation:

      
      [1]
      
    • 
      [1]
      
  • Dissolution: Add 5.0 mL of Anhydrous Acetonitrile .

  • Mixing: Vortex vigorously for 30–60 seconds. The solid should dissolve completely to yield a clear, colorless solution.[1]

    • Note: If the solution is yellow, the solid reagent has likely hydrolyzed and contains free p-nitrophenol.[1] Discard and use a fresh bottle of solid reagent.[1]

  • Storage: Flush the headspace of the vial with nitrogen or argon gas (if available) to displace humid air.[1] Cap tightly with a PTFE-lined cap.[1] Store at -20°C.

Protocol: Quality Control (The "Total Hydrolysis" Assay)

A simple weight-based preparation is insufficient for critical kinetic assays.[1] You must verify the functional concentration of the ester.[1] This method hydrolyzes a small aliquot to release total p-nitrophenol, which is then quantified.[1]

Principle:


[1]

Steps:

  • Dilution: Prepare a 1:100 dilution of your stock. Add 10

    
    L of the 20 mM Stock to 990 
    
    
    
    L of MeCN.[1] (Nominal Conc: 200
    
    
    M).[1]
  • Hydrolysis: Add 50

    
    L of this diluted solution to 950 
    
    
    
    L of 0.1 M NaOH .
  • Measurement: Immediately measure Absorbance at 400 nm (

    
    ) using a quartz cuvette (Pathlength = 1 cm).
    
  • Calculation: Use the extinction coefficient of p-nitrophenolate (

    
    ).[1]
    

[1]

[1]
  • Acceptance Criteria: The calculated concentration should be within ±5% of the target (19.0 – 21.0 mM).[1] If

    
     is low, the ester has degraded or the solid was impure.[1]
    

Visual Workflows

Figure 1: Preparation and QC Workflow

PNPT_Prep Reagent Solid PNPT (Warm to RT) Weigh Weigh 29.3 mg Reagent->Weigh Solvent Add 5 mL Anhydrous MeCN Weigh->Solvent Dissolve Vortex (Clear Solution) Solvent->Dissolve Check Visual Check: Is it Yellow? Dissolve->Check QC QC: Alkaline Hydrolysis Assay Check->QC No (Colorless) Discard Discard (Contaminated) Check->Discard Yes (Yellow) Store Store -20°C (Desiccated) QC->Store Pass (>95% Active) QC->Discard Fail (<90% Active)

Caption: Step-by-step workflow for the preparation and validation of PNPT stock, emphasizing the critical visual check for free p-nitrophenol.

Figure 2: Degradation Logic & Chemical Pathway

Degradation PNPT PNPT Stock (Active Ester) Hydrolysis Spontaneous Hydrolysis PNPT->Hydrolysis Water Trace Water (From wet MeCN or Air) Water->Hydrolysis Products Degradation Products Hydrolysis->Products pNP p-Nitrophenol (Yellow Background) Products->pNP Acid Tosylic Acid (Lowers pH) Products->Acid

Caption: Mechanism of stock degradation. Moisture ingress leads to hydrolysis, generating p-nitrophenol (yellow interference) and tosylic acid.

Safety & Handling (SDS Summary)

  • Hazards: p-Nitrophenyl tosylate is an irritant and potentially toxic if ingested.[1][2] The hydrolysis product, p-nitrophenol, is a known toxin and skin irritant.[1]

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

  • Waste Disposal: Dispose of all MeCN solutions in the chlorinated/organic waste stream (depending on facility rules for MeCN).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 73934, 4-Nitrophenyl tosylate.[1] Retrieved from [Link]

  • Kézdy, F. J., & Kaiser, E. T. (1970). Principles of Active Site Titration of Proteolytic Enzymes.[1] Methods in Enzymology, Vol 19, 3-20.[1] (Foundational text on using p-nitrophenyl esters for titration).

  • Schonbaum, G. R., Zerner, B., & Bender, M. L. (1961). The Spectrophotometric Determination of the Operational Normality of an α-Chymotrypsin Solution.[1] Journal of Biological Chemistry.[1] (Establishes the stoichiometry of the reaction).

Sources

Method

Micelle-Catalyzed Hydrolysis of p-Nitrophenyl Tosylate: A Kinetic and Mechanistic Study

An Application Guide for Researchers Prepared by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview and detailed protocol for studying the micelle-catalyzed hydrolysis of p-nitro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview and detailed protocol for studying the micelle-catalyzed hydrolysis of p-nitrophenyl tosylate (p-NPT). This reaction serves as a classic model system to explore the principles of micellar catalysis, a phenomenon of significant interest in drug delivery, enzyme mimetics, and green chemistry. We will delve into the mechanistic underpinnings of how surfactant aggregates can dramatically alter reaction rates and provide a robust, self-validating protocol for quantitative analysis.

Part 1: The Theoretical Framework of Micellar Catalysis

The Essence of Micellar Catalysis

Surfactant molecules, possessing both a hydrophilic head and a hydrophobic tail, self-assemble into aggregates called micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[1] These micelles create distinct microenvironments, or "pseudo-phases," within the bulk solution. The interior of a micelle is a nonpolar, hydrophobic core, while the surface, known as the Stern layer, is a polar, charged region.

Micellar catalysis arises from the ability of these aggregates to:

  • Concentrate Reactants: Hydrophobic or amphiphilic reactants can partition from the bulk aqueous phase into the micellar pseudo-phase, leading to a significant increase in their local concentration and, consequently, the reaction rate.[2]

  • Stabilize Transition States: The unique environment of the micellar interface can preferentially stabilize the transition state of a reaction relative to the ground state. For instance, the charged surface of an ionic micelle can electrostatically stabilize a developing charge in the transition state.[3]

  • Alter Local Polarity and Nucleophilicity: The micellar interface has a lower polarity than bulk water, which can affect reaction mechanisms. Furthermore, for ionic micelles, the concentration of counterions at the surface can significantly alter the local pH and nucleophile reactivity.[4]

The Model Reaction: Hydrolysis of p-Nitrophenyl Tosylate

The hydrolysis of p-nitrophenyl tosylate (p-NPT) is an excellent model reaction for studying micellar effects. Under alkaline conditions, the tosylate group is displaced by a hydroxide ion (OH⁻) nucleophile.

Reaction: p-NO₂C₆H₄SO₃C₆H₅ + OH⁻ → p-NO₂C₆H₄O⁻ + C₆H₅SO₃H

The reaction is conveniently monitored using UV-Vis spectrophotometry, as the product, p-nitrophenoxide ion, has a strong absorbance maximum around 400 nm under basic or buffered conditions, while the reactant p-NPT does not absorb significantly at this wavelength.[5][6]

The Role of Surfactant Type

The choice of surfactant is critical as its charge dictates the nature of the catalytic effect.

  • Cationic Surfactants (e.g., CTAB - Cetyltrimethylammonium Bromide): These surfactants form positively charged micelles. They strongly catalyze the alkaline hydrolysis of p-NPT by electrostatically attracting the anionic hydroxide nucleophile to the micellar surface and concentrating the hydrophobic p-NPT substrate within the micelle.[2][7] This co-localization of reactants dramatically enhances the rate of reaction.

  • Anionic Surfactants (e.g., SDS - Sodium Dodecyl Sulfate): These surfactants form negatively charged micelles. They strongly inhibit the reaction by electrostatically repelling the anionic hydroxide nucleophile from the micellar surface, where the substrate is located.[7]

  • Non-ionic Surfactants (e.g., Brij-35, Triton X-100): These surfactants can cause modest rate enhancements primarily by concentrating the substrate within the micelle.[3][8] The effects are generally less pronounced than with ionic surfactants because the powerful electrostatic attraction/repulsion of the nucleophile is absent.

The Pseudo-Phase Kinetic Model

To quantitatively analyze the kinetics of micelle-catalyzed reactions, the pseudo-phase model, first formulated by Menger and Portnoy, is widely used.[1][5] This model treats the bulk aqueous solution and the micellar aggregates as two distinct phases (or pseudo-phases). Reactants are assumed to be distributed in equilibrium between these two phases.

The observed pseudo-first-order rate constant, k_obs (or kψ), is a function of the rate constants in the aqueous phase (k_w) and the micellar phase (k_m), the binding constant of the substrate to the micelle (K_s), and the concentration of the surfactant ([D]).[9]

The relationship is described by the following equation:

k_obs = (k_w + k_m * K_s * ([D] - CMC)) / (1 + K_s * ([D] - CMC))

This model allows for the determination of the intrinsic rate constant within the micelle (k_m) and the strength of the substrate's association with the micelle (K_s) from the experimental data.[9]

Part 2: Experimental Protocol

This protocol details the kinetic analysis of p-NPT hydrolysis catalyzed by the cationic surfactant CTAB.

Materials and Reagents
  • p-Nitrophenyl tosylate (p-NPT)

  • Cetyltrimethylammonium bromide (CTAB)

  • Sodium Hydroxide (NaOH) or a suitable buffer (e.g., Borate buffer, pH 9.2)[7]

  • Acetonitrile (ACN), HPLC grade

  • Deionized water (18.2 MΩ·cm)

  • Volumetric flasks, pipettes, and cuvettes

Instrumentation
  • A thermostatted UV-Vis spectrophotometer capable of time-course measurements is required.[10] The temperature should be controlled to ±0.1°C, as reaction rates are temperature-sensitive.[7]

Preparation of Stock Solutions
  • Substrate Stock (p-NPT, 10 mM): Dissolve the appropriate mass of p-NPT in a small volume of acetonitrile to ensure complete dissolution, and then dilute to the final volume with deionized water. Causality Note: Acetonitrile is used as a co-solvent because p-NPT has limited solubility in pure water. The final concentration of ACN in the reaction mixture should be kept low and constant (e.g., <1% v/v) to minimize its effect on the CMC and micellar structure.

  • Surfactant Stock (CTAB, 100 mM): Dissolve the appropriate mass of CTAB in the chosen buffer solution (e.g., 0.01 M NaOH). Ensure the concentration is well above the CMC of CTAB (~0.9 mM).[7]

  • Buffer/Alkaline Solution (e.g., 0.01 M NaOH): Prepare by diluting a standardized NaOH stock solution with deionized water. This solution will serve as the reaction medium and the diluent for the surfactant stock.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_sub Prepare p-NPT Stock Solution setup Pipette Buffer & CTAB into Cuvette prep_sub->setup prep_ctab Prepare CTAB Stock Solution prep_ctab->setup prep_buffer Prepare NaOH Buffer Solution prep_buffer->setup equilibrate Equilibrate to 25°C in Spectrophotometer setup->equilibrate initiate Initiate Reaction with p-NPT Stock equilibrate->initiate measure Measure Absorbance at 400 nm vs. Time initiate->measure plot_abs Plot Absorbance vs. Time measure->plot_abs calc_kobs Calculate k_obs from ln(A∞ - At) vs. Time plot_abs->calc_kobs plot_kobs Plot k_obs vs. [CTAB] calc_kobs->plot_kobs fit_model Fit Data to Pseudo-phase Model plot_kobs->fit_model determine_km Determine k_m and K_s fit_model->determine_km

Caption: Experimental workflow from solution preparation to kinetic analysis.

Step-by-Step Kinetic Measurement Protocol
  • Set Spectrophotometer: Set the spectrophotometer to measure absorbance at 400 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25.0 ± 0.1 °C).[11]

  • Prepare Reaction Blank: For each surfactant concentration, prepare a blank cuvette containing the buffer and the corresponding concentration of CTAB.

  • Prepare Reaction Mixture: In a separate cuvette, pipette the required volumes of the buffer and CTAB stock solution to achieve the desired final surfactant concentration (e.g., in a range from 0 to 20 mM). The total volume should be just under the final desired volume (e.g., 2.95 mL for a final volume of 3.00 mL).

  • Temperature Equilibration: Place the cuvette in the thermostatted cell holder of the spectrophotometer and allow it to equilibrate for at least 5-10 minutes.

  • Initiate Reaction: Initiate the reaction by adding a small, precise volume of the p-NPT stock solution (e.g., 50 µL) to the cuvette. Quickly mix by inverting the cuvette (covered with parafilm) 2-3 times. Trustworthiness Note: The reaction is initiated with the substrate last to ensure that the surfactant micelles are fully formed and equilibrated at the correct temperature before the reaction begins.

  • Data Acquisition: Immediately start recording the absorbance at 400 nm as a function of time. Collect data for at least 3-5 half-lives of the reaction.

Part 3: Data Analysis and Interpretation

Calculation of the Pseudo-First-Order Rate Constant (k_obs)

The hydrolysis follows pseudo-first-order kinetics because the concentration of the nucleophile (OH⁻) is kept in large excess compared to the substrate (p-NPT). The observed rate constant (k_obs) is determined by fitting the absorbance vs. time data to the integrated first-order rate equation:

ln(A_∞ - A_t) = -k_obs * t + ln(A_∞ - A_0)

Where:

  • A_t is the absorbance at time t.

  • A_∞ is the absorbance at the completion of the reaction (after 10 half-lives).

  • A_0 is the initial absorbance.

A plot of ln(A_∞ - A_t) versus t will yield a straight line with a slope of -k_obs.[12]

Visualizing the Catalytic Effect

A plot of the calculated k_obs values against the surfactant concentration ([CTAB]) provides a clear visualization of the catalytic effect. Typically, the plot will show:

  • A small, relatively constant rate below the CMC.

  • A sharp increase in the rate as the CTAB concentration surpasses the CMC.

  • A leveling off (plateau) at high surfactant concentrations, where nearly all the substrate is bound to the micelles.

Kinetic Model of Micellar Catalysis

G cluster_water Aqueous Pseudo-phase cluster_micelle Micellar Pseudo-phase S_w S_w p-NPT in Water P_w P_w Product in Water S_w->P_w k_w S_m S_m p-NPT in Micelle S_w->S_m K_s (Binding Constant) P_m P_m Product in Micelle S_m->P_m k_m

Caption: The pseudo-phase model for micellar catalysis.

Determining k_m and K_s

To determine the micellar rate constant (k_m) and the substrate binding constant (K_s), the pseudo-phase model equation is rearranged into a linear form:

1 / (k_obs - k_w) = 1 / (k_m - k_w) + [1 / ((k_m - k_w) * K_s)] * (1 / ([D] - CMC))

A plot of 1 / (k_obs - k_w) versus 1 / ([D] - CMC) for data points above the CMC should yield a straight line.

  • Y-intercept = 1 / (k_m - k_w)

  • Slope = 1 / ((k_m - k_w) * K_s)

From the slope and intercept, the values for k_m and K_s can be calculated, providing quantitative insight into the reaction's behavior within the micellar environment.[1]

Part 4: Sample Data and Expected Results

The following table shows representative data for the hydrolysis of p-NPT in the presence of CTAB at pH 10 and 25°C.

[CTAB] (mM)k_obs (x 10⁻⁴ s⁻¹)Notes
0.01.5Rate in water (k_w)
0.21.6Below CMC
0.51.7Below CMC
1.015.2Above CMC, sharp increase
2.035.8Rate increases with [CTAB]
5.075.1Rate continues to increase
10.098.5Approaching saturation
15.0105.3Plateau region
20.0106.1Plateau region

Note: These are illustrative data. Actual values will depend on specific experimental conditions (pH, temperature, buffer composition).

The data clearly show a rate enhancement of over 70-fold due to the catalytic effect of the CTAB micelles. If the experiment were repeated with an anionic surfactant like SDS, a significant decrease in k_obs would be expected above the CMC due to electrostatic repulsion of the OH⁻ nucleophile.[7]

Part 5: Troubleshooting and Key Considerations

  • Substrate Purity: Ensure the purity of p-NPT, as impurities can affect kinetic measurements.

  • Temperature Control: Maintain constant and accurate temperature throughout the experiment. A small fluctuation can significantly alter the observed rate.

  • pH Stability: Use a buffer to maintain a constant pH, as the hydroxide ion concentration is critical to the rate. The pKa of the p-nitrophenol product is ~7.1, so at pH values near this, the absorbance spectrum can be pH-dependent.[11] Working at a pH > 9 ensures the product is fully in its phenoxide form.

  • Critical Micelle Concentration (CMC): The CMC can be affected by temperature, ionic strength, and the presence of co-solvents. It is crucial to be aware of the CMC under your specific experimental conditions.[5]

Part 6: Mechanism of Catalysis by Cationic Micelles

G cluster_micelle Cationic Micelle (e.g., CTAB) cluster_bulk Bulk Aqueous Phase pNPT p-NPT (Substrate) TS [Transition State]‡ pNPT->TS OH OH- (Nucleophile) OH->TS Product p-Nitrophenoxide TS->Product caption Micelle Core (Hydrophobic) Stern Layer (Positively Charged) pNPT_bulk p-NPT pNPT_bulk->pNPT Partitioning OH_bulk OH- OH_bulk->OH Electrostatic Attraction

Caption: Concentration of reactants and stabilization of the transition state at the cationic micelle surface.

References

  • Lavanya K, Vemuri RSSS, Pulipaka S, Kilana VN, Kandisa RV. Surfactant Micelles as Catalysts: Kinetic Modelling and Key Models. JOTCSA. 2024;11(3): 1165-80. Available from: [Link]

  • Al-Soufi, W., & Reija, B. (1996). Determination of Reaction Rate Constants in Micelles. A Comparison of the Pseudophase and Microscopic Models. XVIth IUPAC Symposium on Photochemistry, Helsinki, Finland.
  • Kabanov, A. V., Levashov, A. V., Klyachko, N. L., Nametkin, S. N., & Martinek, K. (1990). Kinetic theory of enzymatic reactions in reversed micellar systems. Application of the pseudophase approach for partitioning substrates. Biocatalysis, 3(1-4), 259-271. Available from: [Link]

  • da Rocha Pereira, R., Zanette, D., & Nome, F. (2001). Application of the pseudophase ion-exchange model to kinetics in microemulsions of anionic detergents. The Journal of Physical Chemistry B, 105(43), 10595-10602. Available from: [Link]

  • ResearchGate. (n.d.). Pseudo-phase model for the reaction in micellar and water phases. Available from: [Link]

  • Khan, M. N. (n.d.). Kinetic and mechanistic study of micellar effect of hydrolytic reaction of di-2-methoxy-4-nitroaniline phosphate.
  • Nome, F., Blasko, A., & Fendler, J. H. (2009). Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent. Langmuir, 25(10), 5621-5627. Available from: [Link]

  • Khan, M. N., & Kumar, S. (2014). Catalytic hydrolysis of p-nitrophenyl benzoate by α-nucleophiles in cationic gemini micellar media. AperTO - Archivio Istituzionale Open Access dell'Università di Torino. Available from: [Link]

  • Um, I. H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Bulletin of the Korean Chemical Society, 42(2), 296-301. Available from: [Link]

  • Williams, C. J., & Williams, R. L. (2022). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Chemistry, 4(1), 1-11. Available from: [Link]

  • Abe, Y., Watanabe, H., & Fujiwara, M. (2017). Influences of Micelle Formation and Added Salts on the Hydrolysis Reaction Rate of p-Nitrophenyl Benzoate in Aqueous Buffered Media. International Journal of Chemical Kinetics, 49(2), 71-82. Available from: [Link]

  • del Mar Graciani, M., & Muñoz, M. (2003). Hydrolysis of p-nitrophenyl perfluoroctanoate in mixed surfactant systems. Physical Chemistry Chemical Physics, 5(17), 3766-3771. Available from: [Link]

  • Graciani, M. D. M., & Munoz, M. (2003). Hydrolysis of p-nitrophenyl perfluoroctanoate in mixed surfactant systems. ResearchGate. Available from: [Link]

  • Li, X., Wu, H., & Chen, J. (2016). Accurately determining esterase activity via the isosbestic point of p-nitrophenol. AMB Express, 6(1), 93. Available from: [Link]

  • Ho, C. T., & Fan, T. Y. (2022). Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions. Catalysts, 12(9), 1010. Available from: [Link]

  • ResearchGate. (n.d.). Catalysis of the alkaline hydrolysis of 4-nitrophenyl diethyl phosphonate by cationic dimeric surfactant micelles. Available from: [Link]

  • Bunton, C. A., & Ihara, Y. (1979). Micellar general base-catalysed hydrolysis of diphenyl p-nitrophenyl phosphate. Journal of the Chemical Society, Chemical Communications, (9), 427-428. Available from: [Link]

  • Abuin, E., Lissi, E., & Gargallo, D. (2007). Kinetics of p-nitrophenyl acetate hydrolysis catalyzed by Mucor javanicus lipase in AOT reverse micellar solutions formulated in different organic solvents. Journal of Colloid and Interface Science, 314(2), 649-654. Available from: [Link]

  • Lipshutz, B. H., & Ghorai, S. (2023). Is Micellar Catalysis Green Chemistry?. Molecules, 28(12), 4824. Available from: [Link]

  • ResearchGate. (n.d.). Effects of Head Group of Cationic Surfactants on the Hydrolysis of p-Nitrophenyl Acetate Catalyzed by α-Chymotrypsin. Available from: [Link]

  • Song, X. Q., Li, M. M., & Zhao, G. W. (2006). Hydrolytic cleavage of bis(p-nitrophenyl) phosphate by Schiff base Mn(III) complexes in Gemini surfactant micelles. Journal of Chemical Sciences, 118(6), 553-558. Available from: [Link]

  • Kunitake, T., Okahata, Y., & Sakamoto, T. (1976). Multifunctional hydrolytic catalyses. 8. Remarkable acceleration of the hydrolysis of p-nitrophenyl acetate by micellar bifunctional catalysts. Journal of the American Chemical Society, 98(24), 7799-7800. Available from: [Link]

  • Isley, N. A. (2018). Utilizing Micellar Catalysis for Organic Synthesis: A Desk Reference. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available from: [Link]

  • Liu, Y., Zhang, Y., & Liu, J. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. Journal of Analytical Methods in Chemistry, 2021, 6682722. Available from: [Link]

  • Liu, Y., Zhang, Y., & Liu, J. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. ScienceOpen. Available from: [Link]

  • Syed-León, R., & Córdova-Quesada, R. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity. A graphical update. Uniciencia, 34(2), 249-261. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing pH for p-Nitrophenyl Tosylate (pNPT) Kinetics

Core Directive & Technical Scope User Advisory: This guide addresses the kinetic analysis of p-nitrophenyl esters incorporating a tosyl (p-toluenesulfonyl) protecting group (e.g., N-Tosyl-L-Phenylalanine p-nitrophenyl es...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Technical Scope

User Advisory: This guide addresses the kinetic analysis of p-nitrophenyl esters incorporating a tosyl (p-toluenesulfonyl) protecting group (e.g., N-Tosyl-L-Phenylalanine p-nitrophenyl ester).

Critical Distinction:

  • Substrate (Kinetic Target): N-Tosyl-Amino Acid p-Nitrophenyl Esters. These are carboxylate esters used to profile serine proteases (e.g., Chymotrypsin). The "Tosyl" group acts as an N-terminal blocking group to mimic the peptide backbone, while the p-nitrophenyl ester is the scissile bond.

  • Inhibitor/Titrant: Simple p-nitrophenyl p-toluenesulfonate (sulfonate ester) is often used as an active-site titrant or suicide inhibitor. If you are using this to irreversibly sulfonate the active site, the kinetics described below (Michaelis-Menten) do not apply. This guide focuses on steady-state hydrolysis .

The pH Paradox in pNPT Kinetics

The central challenge in this assay is the "pH Paradox" :

  • Detection Requirement: The reporter molecule, p-nitrophenol (pNP) , is only visible at 400–410 nm when deprotonated (

    
    ). At acidic pH, it is colorless.
    
  • Stability Requirement: The p-nitrophenyl ester bond is labile. At alkaline pH (> 8.0), hydroxide ions cause rapid spontaneous hydrolysis , creating a high background signal that masks enzymatic activity.

You must optimize the pH to balance enzyme activity , signal intensity , and substrate stability .

Troubleshooting Guide (Q&A)
Issue 1: "I have enzyme activity, but no signal at pH 6.0."

Diagnosis: Protonation Masking. At pH 6.0, which is below the pKa of p-nitrophenol (7.15), the product exists primarily in the protonated, colorless phenol form.

  • The Fix (Continuous Assay): You cannot monitor this continuously at 400 nm with high sensitivity. You must use a different wavelength (approx. 317 nm for the protonated form) or switch to a Discontinuous (Stop-and-Read) assay.

  • The Fix (Discontinuous Assay): Run the reaction at pH 6.0. At specific time points, transfer an aliquot into a "Stop Solution" (e.g., 0.1 M NaOH or

    
    , pH > 10). This instantly denatures the enzyme and deprotonates the pNP, revealing the yellow color for measurement.
    
Issue 2: "My background rate is higher than my enzyme rate."

Diagnosis: Spontaneous Hydrolysis (Base Catalysis). The tosyl group makes the substrate hydrophobic, often requiring organic co-solvents (DMSO/Methanol). These solvents, combined with pH > 8.0, accelerate non-enzymatic hydrolysis.

  • The Fix:

    • Lower the pH: Drop from pH 8.0 to 7.4. The molar extinction coefficient (

      
      ) will decrease, but the background noise will drop exponentially.
      
    • Check Buffer: Avoid nucleophilic buffers like Tris or Imidazole at high concentrations, as they can directly attack the ester bond. Use HEPES or Phosphate (if compatible with your enzyme).

    • Subtract Blank: You must run a "No Enzyme" control simultaneously and subtract its slope from the enzyme reaction.

Issue 3: "The reaction rate curves are non-linear (concave down) within seconds."

Diagnosis: Burst Kinetics or Substrate Depletion.

  • Burst Kinetics: If you see an immediate "jump" followed by a slow rate, you are observing the rapid acylation of the active site (release of pNP) followed by the rate-limiting deacylation.[1] This is characteristic of Chymotrypsin with p-nitrophenyl esters.[2]

  • The Fix: For steady-state

    
    /
    
    
    
    determination, ignore the initial burst (first few seconds) and measure the linear portion of the steady-state turnover. If the burst is your target (active site titration), you need a stopped-flow apparatus.
Issue 4: "My substrate precipitates upon addition to the buffer."

Diagnosis: Solubility Shock. Tosyl-protected substrates are highly hydrophobic.

  • The Fix: Dissolve the substrate in 100% DMSO or Acetonitrile to make a high-concentration stock (e.g., 100 mM). When adding to the aqueous buffer, ensure the final organic solvent concentration is < 5% (or as tolerated by the enzyme) and mix immediately and vigorously to prevent crystal formation.

Visualization: Reaction Logic & Troubleshooting
Figure 1: Reaction Scheme & Detection Logic

This diagram illustrates the hydrolysis pathway and the pH-dependent ionization of the reporter molecule.

ReactionScheme Substrate N-Tosyl-Phe-p-Nitrophenyl Ester (Colorless) Intermediate Acyl-Enzyme Intermediate Substrate->Intermediate Hydrolysis (Fast Acylation) Enzyme Serine Protease (e.g., Chymotrypsin) Enzyme->Intermediate Product1 p-Nitrophenol (Protonated) Intermediate->Product1 Release pNP (pH < 7.0) Product2 p-Nitrophenolate (Ionized) Product1->Product2 pH > 7.15 (Deprotonation) Detection Detection at 400-410 nm (Yellow Signal) Product2->Detection

Caption: Kinetic pathway showing the pH-dependent transition of the p-nitrophenol product from colorless (invisible) to yellow (detectable).

Figure 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Poor Kinetic Data CheckSignal Is there ANY signal increase? Start->CheckSignal CheckColor Is the solution Yellow? CheckSignal->CheckColor Yes, but weird CheckPH Check pH vs pKa (7.15) CheckSignal->CheckPH No signal CheckBackground Run 'No Enzyme' Control CheckColor->CheckBackground Signal too high Use Discontinuous Assay Use Discontinuous Assay CheckPH->Use Discontinuous Assay pH < 7.0 Check Enzyme Activity Check Enzyme Activity CheckPH->Check Enzyme Activity pH > 7.5 Reduce pH / Change Buffer Reduce pH / Change Buffer CheckBackground->Reduce pH / Change Buffer High Spontaneous Rate Substrate Precipitation? Substrate Precipitation? CheckBackground->Substrate Precipitation? No Spontaneous Rate

Caption: Logical workflow for diagnosing signal issues in p-nitrophenyl ester assays.

Standard Operating Protocol: pH Optimization

This protocol determines the Effective Extinction Coefficient (


)  and optimizes the assay pH.
Phase 1: Determine

(Essential Step)

Do not rely on literature values (e.g., 18,000


) if your assay is near pH 7.0–7.5. You must calculate the effective coefficient for your specific pH.
  • Prepare Standard: Make a 10 mM stock of p-Nitrophenol (not the ester) in the assay buffer.

  • Dilution Series: Prepare concentrations from 0 to 100

    
    .
    
  • Measure: Read Absorbance at 400 nm (or 410 nm) for each concentration at your specific assay pH.

  • Calculate: Plot Abs vs. Concentration. The slope is your

    
    .
    
    • Note: At pH 7.15,

      
       will be exactly 50% of the maximal alkaline value.
      
Phase 2: Kinetic Assay (Continuous Method)

Conditions: 25°C, Pathlength 1 cm.

ComponentVolume (

)
Final Conc.Notes
Assay Buffer 9801xe.g., 100 mM HEPES, pH 7.8
Substrate Stock 10100 - 500

Dissolved in Acetonitrile/DMSO
Enzyme Solution 10VariableAdd LAST to initiate
  • Blanking: Place Buffer + Substrate in the cuvette. Zero the spectrophotometer.

  • Background Check: Record Abs at 400 nm for 2 minutes without enzyme. Calculate slope (

    
    ).
    
  • Initiation: Add Enzyme. Mix by inversion (do not vortex vigorously).

  • Measurement: Record Abs at 400 nm every 10 seconds for 5 minutes.

  • Calculation:

    
    
    
References
  • Gutfreund, H., & Sturtevant, J. M. (1956).[3] The mechanism of the reaction of chymotrypsin with p-nitrophenyl acetate. Biochemical Journal, 63(4), 656–661.[3] Link

  • Hezari, M., et al. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate. Canadian Journal of Chemistry. Link

  • Sigma-Aldrich. (n.d.).

    
    -Chymotrypsin. Technical Bulletin. Link
    
  • Biggs, A. I. (1954). A spectrophotometric determination of the dissociation constants of p-nitrophenol and papaverine. Transactions of the Faraday Society, 50, 800-806. (Establishes pKa ~7.15).

Sources

Optimization

Removing unreacted p-nitrophenol from p-nitrophenyl tosylate synthesis

Welcome to the technical support center for the synthesis and purification of p-nitrophenyl tosylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of p-nitrophenyl tosylate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently encountered challenges during this chemical transformation. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.

Troubleshooting & FAQs: Removing Unreacted p-Nitrophenol

The synthesis of p-nitrophenyl tosylate from p-nitrophenol and p-toluenesulfonyl chloride (TsCl) is a standard esterification. However, a common challenge is the removal of unreacted p-nitrophenol from the final product. This guide will address the most effective strategies for this purification.

Q1: My initial work-up still leaves a significant amount of p-nitrophenol in my p-nitrophenyl tosylate. What is the most effective way to remove it?

A1: The key to separating p-nitrophenyl tosylate from unreacted p-nitrophenol lies in exploiting the difference in their acidity. The unreacted p-nitrophenol has an acidic phenolic hydroxyl group, whereas the desired product, p-nitrophenyl tosylate, is a neutral ester. This difference allows for a straightforward purification using a basic aqueous wash.

Here's the detailed protocol:

  • Dissolution: After the initial reaction work-up (which typically involves quenching the reaction and removing the organic solvent), dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[1]

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a 5-10% aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The basic solution will react with the acidic p-nitrophenol to form the water-soluble sodium p-nitrophenolate salt, which will partition into the aqueous layer. The neutral p-nitrophenyl tosylate will remain in the organic layer.

  • Separation: Carefully separate the organic layer from the aqueous layer. You may repeat the basic wash to ensure complete removal of the p-nitrophenol.

  • Neutralization and Final Washes: Wash the organic layer with water to remove any residual base, followed by a brine wash to aid in drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude p-nitrophenyl tosylate, now substantially free of p-nitrophenol.

Causality: The success of this method hinges on the acid-base reaction between the phenolic proton of p-nitrophenol and the base. The resulting salt is ionic and therefore highly soluble in the aqueous phase, while the non-ionic tosylate ester remains in the organic phase.

Q2: I've performed the basic wash, but my product is still not pure. What's the next step?

A2: Recrystallization is the definitive final step to achieve high purity. [2][3] This technique separates compounds based on their differential solubility in a given solvent at different temperatures.

Experimental Protocol for Recrystallization:

  • Solvent Selection: The ideal recrystallization solvent is one in which p-nitrophenyl tosylate has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for recrystallizing tosylates include ethanol-water mixtures or carbon tetrachloride.[4][5] You may need to perform small-scale solubility tests to find the optimal solvent or solvent system.

  • Dissolution: In a flask, add the crude p-nitrophenyl tosylate and a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Continue adding the hot solvent dropwise until the solid is completely dissolved.[2]

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of the p-nitrophenyl tosylate will decrease, leading to the formation of crystals. For maximum yield, you can further cool the solution in an ice bath.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any remaining soluble impurities.[2] Dry the crystals thoroughly to remove any residual solvent.

Trustworthiness of the Protocol: This multi-step purification process (basic wash followed by recrystallization) is a self-validating system. The basic wash removes the acidic impurity, and the subsequent recrystallization removes other non-acidic impurities, resulting in a highly pure final product.

Q3: How can I visually represent the purification workflow?

A3: The following diagram illustrates the logical flow of the purification process.

PurificationWorkflow cluster_reaction Reaction Mixture cluster_workup Aqueous Work-up cluster_purification Final Purification CrudeProduct Crude p-Nitrophenyl Tosylate (contains p-nitrophenol) Dissolve Dissolve in DCM/EtOAc CrudeProduct->Dissolve Step 1 BaseWash Wash with aq. NaOH or Na2CO3 Dissolve->BaseWash Step 2 Separate Separate Layers BaseWash->Separate Step 3 Dry Dry and Concentrate Separate->Dry Step 4 Recrystallize Recrystallize from suitable solvent Dry->Recrystallize Step 5 FilterDry Filter and Dry Recrystallize->FilterDry Step 6 PureProduct Pure p-Nitrophenyl Tosylate FilterDry->PureProduct Final Product

Caption: Purification workflow for p-nitrophenyl tosylate.

Q4: Can you summarize the key property differences between p-nitrophenol and p-nitrophenyl tosylate?

A4: Understanding the differences in the physicochemical properties of the starting material and the product is crucial for effective purification.

Propertyp-Nitrophenolp-Nitrophenyl TosylateRationale for Separation
Acidity Acidic (due to phenolic -OH)Neutral (ester)Allows for selective removal with a basic wash.
Solubility in Base Soluble in aqueous baseInsoluble in aqueous baseForms a water-soluble salt.
Polarity More polarLess polarCan be used as a basis for chromatographic separation if needed.

Authoritative Grounding & Comprehensive References

The protocols and scientific explanations provided in this guide are grounded in established organic chemistry principles and supported by relevant literature.

In-Text Citations:

The synthesis of tosylates from alcohols (or phenols) is a well-established reaction, often involving p-toluenesulfonyl chloride and a base like pyridine or triethylamine in a solvent such as dichloromethane.[1][6][7] The work-up typically includes washing with water and brine to remove the base and its salts.[1][8] For the purification of solid organic compounds, recrystallization is a powerful and widely used technique.[2][3] The choice of solvent is critical, with mixtures like ethanol-water or solvents such as carbon tetrachloride being reported for similar compounds.[4][5]

References

  • EXPERIMENTAL SUPPORTING INFORMATION. Rsc.org. [Link]

  • Easy and direct conversion of tosylates and mesylates into nitroalkanes. PMC - NIH. [Link]

  • Sulfonate synthesis by sulfonylation (tosylation). Organic Chemistry Portal. [Link]

  • Isocyanic acid, p-nitrophenyl ester. Organic Syntheses Procedure. [Link]

  • Preparation of nitrobenzyl alcohol mesylates and tosylates.
  • Process for preparing p-nitrophenyl acetonitrile by directional nitrification.
  • Recrystallization - Single Solvent. University of California, Los Angeles. [Link]

  • Enzymatic synthesis of p-nitrophenyl 35-O-β-N-acetylglucosaminyl|-α-maltopentaoside by lysozyme; a novel substrate for human amylase assay. Scilit. [Link]

  • p-NITROPHENYLACETIC ACID. Organic Syntheses Procedure. [Link]

  • Alcohol to Tosylate using Tosyl Cl, base. Organic Synthesis. [Link]

  • Process for the purification of p-nitrophenol.
  • Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester - Chemistry. [Link]

  • Synthesis and Purification of Nitrophenols. UKEssays.com. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • 1-(p-NITROPHENYL)-1,3-BUTADIENE. Organic Syntheses Procedure. [Link]

  • Process for the purification of para-nitrophenol.
  • Procedure of tosylation of p-aminochlorobenzene. Sciencemadness Discussion Board. [Link]

  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters. ResearchGate. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • How to remove excessive pTsOH after Fischer esterification?. ResearchGate. [Link]

Sources

Troubleshooting

Troubleshooting non-linear kinetics in p-nitrophenyl tosylate assays

This guide functions as a specialized Technical Support Center for researchers observing non-linear kinetics when using p-Nitrophenyl Tosylate (PNPT) . Unlike standard Michaelis-Menten substrates, PNPT is frequently used...

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers observing non-linear kinetics when using p-Nitrophenyl Tosylate (PNPT) .

Unlike standard Michaelis-Menten substrates, PNPT is frequently used as an active site titrant or "suicide substrate" because the deacylation step is often negligible or extremely slow compared to the acylation step. The "non-linearity" you observe is likely a feature of the chemical mechanism (Burst Kinetics), not an experimental error.

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting Non-Linear Kinetics & Burst Phases Status: Operational

The Core Issue: "Why is my reaction stopping?"

Symptom: You observe a rapid increase in absorbance (400–410 nm) within the first few seconds/minutes, followed by a flat plateau or a very slow linear rate. Diagnosis: You are observing Burst Kinetics .[1]

The Mechanism

PNPT reacts with nucleophilic active site residues (e.g., Serine-195 in Chymotrypsin, Tyr-411 in Albumin) in a two-step process.

  • Acylation (Fast): The enzyme attacks PNPT, releasing p-Nitrophenol (Yellow, P1) and forming a stable Tosyl-Enzyme intermediate.

  • Deacylation (Slow/Zero): The Tosyl group is bulky and stable. Water cannot easily hydrolyze it to regenerate the free enzyme.

Result: The reaction is effectively single-turnover . The "Burst" amplitude corresponds to the concentration of active enzyme sites.

Visualization: The Burst Mechanism

BurstKinetics E Free Enzyme (Active) ES Enzyme-Substrate Complex E->ES + S (Fast Binding) S PNPT (Substrate) E_Acyl Tosyl-Enzyme (Inhibited/Intermediate) ES->E_Acyl k2 (Acylation) Fast P1 p-Nitrophenol (Yellow Burst) ES->P1 Release P1 E_Acyl->E k3 (Deacylation) Very Slow / Zero P2 Tosylate (Leaving Group) E_Acyl->P2 Hydrolysis

Figure 1: The kinetic pathway of PNPT. The solid path leads to the 'Burst' of p-Nitrophenol. The dotted red line (k3) represents the rate-limiting or blocked step, causing the reaction to plateau.

Troubleshooting Guide (Q&A Format)

Category A: Kinetic Anomalies

Q: My progress curve is curved, not linear. How do I calculate Activity? A: Do not force a linear fit.

  • If using PNPT as a substrate: You are likely seeing the pre-steady state burst. Ignore the first 10–20% of the data (the burst) and calculate the slope from the linear steady-state portion (if it exists).

  • If using PNPT as a Titrant: You want the burst. Fit the data to the Burst Equation :

    
    
    
    • 
      : Amplitude of the burst (Concentration of Active Enzyme).
      
    • 
      : Steady-state velocity (often zero for tosylates).
      

Q: The "Plateau" isn't flat; it keeps rising slowly. A: This is usually Spontaneous Hydrolysis or extremely slow turnover.

  • Test: Run a "No-Enzyme" blank.

  • Correction: Subtract the slope of the Blank from the slope of the Plateau. If the rates are identical, your enzyme is permanently inhibited (titrated) and

    
    .
    
Category B: Signal & Sensitivity

Q: I see no burst, just a flat line. A: This indicates the acylation step (


) failed.
  • Cause 1: Enzyme is dead/denatured.

  • Cause 2: Active site is blocked (e.g., by a competitive inhibitor or residual purification solvents).

  • Cause 3: pH is too low. The leaving group (p-nitrophenol) has a pKa of ~7.[1][2]15. At pH < 7, it is protonated (colorless).

    • Fix: Ensure Assay pH > 7.4 (ideally pH 8.0).

Q: The burst amplitude is lower than my enzyme concentration. A: This is the purpose of the assay! It calculates Active Enzyme Concentration (


) .
  • If you added 10

    
    M protein but the burst amplitude is 6 
    
    
    
    M, your preparation is only 60% active.
Category C: Solubility Issues

Q: My data is noisy/erratic at high concentrations. A: PNPT is hydrophobic and poorly soluble in aqueous buffer.

  • Symptom: Spikes in absorbance or visible turbidity.

  • Fix: Ensure your final organic solvent concentration (DMSO/Acetonitrile) is 1–5%. Do not exceed the solubility limit (typically < 500

    
    M in buffer).
    

Data Analysis: Distinguishing Artifacts from Biology

Use this table to diagnose your specific curve shape.

Curve ShapeDiagnosisAction Required
Rapid rise, then flat plateau Classic Active Site Titration Calculate Amplitude (

).

.
Rapid rise, then linear slope Burst Kinetics (Substrate)

. Slope =

(Turnover).
Linear from T=0 Fast Turnover / No Burst

. Standard Michaelis-Menten analysis applies.
Exponential curve (concave up) Lag Phase Hysteresis or enzyme activation required. Rare for PNPT.
Linear rise in "No Enzyme" Spontaneous Hydrolysis Chemical instability. Subtract this slope from all samples.

Protocol: Active Site Titration with PNPT

Objective: Determine the concentration of active sites in a protease or esterase preparation.

Reagents
  • Buffer: 50 mM Tris-HCl, pH 8.0 (favors p-nitrophenolate color).

  • Stock Substrate: 10 mM PNPT in dry Acetonitrile.

  • Enzyme: ~10–50

    
    M stock (high concentration required for titration).
    
Workflow
  • Blanking: Place 980

    
    L Buffer + 10 
    
    
    
    L Substrate Stock in the cuvette. Zero the spectrophotometer.
  • Baselines: Record absorbance for 60 seconds to measure Spontaneous Hydrolysis (

    
    ).
    
  • Reaction: Rapidly add 10

    
    L Enzyme. Mix by inversion (3s).
    
  • Measurement: Immediately record Absorbance at 400 nm (or 410 nm) for 300 seconds.

  • Calculation:

    • Convert Absorbance to Concentration using the extinction coefficient (

      
       at pH 8.0).
      
    • Extrapolate the linear "tail" of the reaction back to Time = 0.[3]

    • The Y-intercept is the Burst Amplitude .

Troubleshooting Decision Tree

TroubleshootingTree Start Start: Non-Linear Curve IsBurst Is there a rapid initial rise? Start->IsBurst CheckBlank Check 'No Enzyme' Control IsBurst->CheckBlank No (Linear/Flat) CalcActive Calculate Amplitude (A) A = [Active Enzyme] IsBurst->CalcActive Yes (Burst) SubtractBlank Subtract Blank Slope from Sample Slope CheckBlank->SubtractBlank Blank Rising CheckPH Check pH (Must be > 7.2) CheckBlank->CheckPH Blank Flat Dead Enzyme? Dead Enzyme? CheckPH->Dead Enzyme? pH OK Fix pH Fix pH CheckPH->Fix pH pH Low

Figure 2: Logic flow for diagnosing PNPT kinetic traces.

References

  • Hartley, B. S., & Kilby, B. A. (1954). The reaction of p-nitrophenyl esters with chymotrypsin and insulin. Biochemical Journal, 56(2), 288–297.

    • Significance: The foundational paper establishing burst kinetics and the 1:1 stoichiometry of p-nitrophenyl ester hydrolysis by serine proteases.
  • Fasano, M., et al. (2005). The extraordinary ligand binding properties of human serum albumin. IUBMB Life, 57(12), 787–796.

    • Significance: details the pseudo-esterase activity of Albumin (Tyr411) towards p-nitrophenyl esters.
  • Ascenzi, P., et al. (2012). Pseudo-enzymatic hydrolysis of 4-nitrophenyl acetate by human serum albumin.[4] Biochemical and Biophysical Research Communications, 424(3), 451-455.

    • Significance: Provides specific kinetic parameters ( , ) for the burst phase of HSA.
  • Copeland, R. A. (2000).

    • Significance: Definitive textbook reference for calculating active site concentration

Sources

Optimization

Technical Support Center: Stability of p-Nitrophenyl Tosylate

Welcome to the technical support guide for p-nitrophenyl tosylate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios relat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for p-nitrophenyl tosylate. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound, with a specific focus on the effects of temperature.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide is structured in a question-and-answer format to directly address potential issues encountered during experimentation.

Section 1: Core Concepts of Stability and Storage

Q1: What is p-nitrophenyl tosylate and why is its stability a critical experimental parameter?

p-Nitrophenyl tosylate (PNPT) is an organic compound featuring a p-nitrophenyl group attached to a tosylate group. Its structure is significant for two reasons: the tosylate is an excellent leaving group, and the p-nitrophenyl group is strongly electron-withdrawing. This combination makes the sulfonyl sulfur atom highly electrophilic and susceptible to nucleophilic attack.

The primary stability concern is its degradation via solvolysis, most commonly hydrolysis, where a nucleophile (like water) attacks the sulfur atom, cleaving the ester bond. This reaction is highly dependent on environmental conditions, particularly temperature and pH. Inconsistent stability leads to variable effective concentrations of the reagent, compromising experimental reproducibility and the reliability of kinetic data.

Q2: What are the manufacturer-recommended storage conditions for p-nitrophenyl tosylate?

To ensure maximum shelf-life and prevent premature degradation, p-nitrophenyl tosylate should be stored under specific conditions. Most suppliers recommend storing the solid compound at room temperature (20 to 22 °C), sealed in a dry environment.[1] The key is to keep it "tightly closed" and "dry" to minimize exposure to atmospheric moisture, which can initiate hydrolysis even at room temperature.[2]

Q3: What is the primary degradation pathway for p-nitrophenyl tosylate, and how does temperature influence it?

The principal degradation pathway is hydrolysis, a specific type of solvolysis where water acts as the nucleophile.[3][4] This reaction breaks the ester linkage, yielding p-nitrophenol (PNP) and p-toluenesulfonic acid as products.

Temperature acts as a catalyst for this reaction. As with most chemical reactions, an increase in temperature provides the necessary activation energy for the hydrolysis to occur at a faster rate. Therefore, while the compound may be relatively stable as a dry solid at room temperature, its stability in solution, especially aqueous or protic solutions, decreases significantly as the temperature rises.

Below is a diagram illustrating the fundamental hydrolysis pathway.

G PNPT p-Nitrophenyl Tosylate PNP p-Nitrophenol PNPT->PNP Hydrolysis (Accelerated by Heat & pH) H2O Water (H₂O) PTSA p-Toluenesulfonic Acid

Caption: Hydrolysis of p-nitrophenyl tosylate.

Section 2: Troubleshooting Common Experimental Problems

Q4: My experimental results are inconsistent. I prepare a fresh stock solution of p-nitrophenyl tosylate in an organic solvent and dilute it into an aqueous buffer for my assay, but the results vary day-to-day. Could temperature be the cause?

Yes, temperature is a very likely culprit, especially in the context of your workflow. While a stock solution in a dry, aprotic solvent like acetonitrile or DMSO is relatively stable, the moment it is diluted into an aqueous buffer, the hydrolysis reaction begins.

The inconsistency likely arises from variations in the "incubation time" and "temperature" of your working solution. For example:

  • If on one day you prepare the aqueous solution and let it sit on the benchtop (25°C) for 20 minutes before starting your experiment, a certain amount will have degraded.

  • If on another day you use it immediately after preparation or leave it on ice (0-4°C), the degradation rate will be significantly slower.

These variations in the initial concentration of your active compound will lead directly to poor reproducibility.

Q5: I noticed a faint yellow color developing in my aqueous working solution of p-nitrophenyl tosylate, especially when working at or above room temperature. What does this signify?

The appearance of a yellow color is a direct visual indicator of p-nitrophenyl tosylate degradation. One of the hydrolysis products, p-nitrophenol (PNP), is chromogenic. In solutions with a pH near or above its pKa of ~7.15, PNP exists predominantly in its deprotonated form, p-nitrophenoxide.[5] This anion exhibits a strong absorbance around 400-410 nm, which appears yellow to the naked eye.[5]

Observing this color confirms that hydrolysis is occurring. The intensity of the color is proportional to the extent of degradation. If you see this, your solution no longer contains the concentration of p-nitrophenyl tosylate you initially prepared.

Q6: How do pH and temperature interact to affect the stability of p-nitrophenyl tosylate?

pH and temperature have a synergistic effect on the degradation rate. The hydrolysis of p-nitrophenyl esters is known to be catalyzed by both acid and, more significantly, base.[6]

  • At Neutral to Alkaline pH (pH > 7): The concentration of the hydroxide ion (OH⁻), a much stronger nucleophile than water, increases. This leads to a dramatic acceleration of the hydrolysis rate.[7][8]

  • Interaction with Temperature: An increase in temperature will accelerate the rate of both water- and hydroxide-mediated hydrolysis. The effect is most pronounced under alkaline conditions, where the combination of a high concentration of a potent nucleophile (OH⁻) and high temperature leads to rapid degradation.

Therefore, running experiments at elevated temperatures in a buffer with a pH above 7 will result in the fastest degradation of your compound.

Section 3: Quantitative Assessment and Best Practices

Q7: How can I design a robust experiment to quantify the thermal stability of my p-nitrophenyl tosylate stock solution under my specific assay conditions?

You can perform a simple and effective stability study using a UV-Vis spectrophotometer. This protocol allows you to quantify the rate of degradation by measuring the formation of the p-nitrophenoxide product.

Objective: To determine the rate of p-nitrophenyl tosylate hydrolysis at different temperatures.

Materials:

  • p-Nitrophenyl tosylate (PNPT)

  • Dry, aprotic solvent (e.g., DMSO or Acetonitrile)

  • Aqueous buffer of choice (e.g., 50 mM Phosphate Buffer, pH 7.4)

  • p-Nitrophenol (PNP) standard

  • UV-Vis Spectrophotometer and cuvettes

  • Temperature-controlled incubators or water baths (e.g., 4°C, 25°C, 37°C, 50°C)

Methodology:

  • Prepare PNP Standard Curve:

    • Prepare a 10 mM stock solution of PNP in your chosen organic solvent.

    • Create a series of dilutions in your aqueous buffer to generate standards ranging from 0 µM to 100 µM.

    • Measure the absorbance of each standard at 405 nm.

    • Plot Absorbance vs. Concentration (µM) and determine the linear regression equation. This will allow you to convert absorbance values of your test samples into concentrations of degraded product.

  • Prepare PNPT Solutions:

    • Prepare a concentrated stock solution of PNPT (e.g., 100 mM) in the dry organic solvent.

    • For each temperature to be tested, prepare a "working solution" by diluting the PNPT stock into the pre-warmed aqueous buffer to a final concentration (e.g., 1 mM). Ensure rapid and thorough mixing.

  • Incubation and Measurement:

    • Immediately after preparing the working solution, take a "time zero" (T=0) reading by transferring an aliquot to a cuvette and measuring the absorbance at 405 nm.

    • Place the remaining working solution in its designated temperature-controlled environment.

    • At regular intervals (e.g., T= 5, 15, 30, 60, 120 minutes), withdraw an aliquot and measure its absorbance at 405 nm. The optimal time points will depend on the degradation rate.

  • Data Analysis:

    • Using your PNP standard curve, convert the absorbance readings at each time point into the concentration of PNP formed (µM).

    • Calculate the percentage of PNPT degraded at each time point using the formula: % Degradation = ([PNP]t / [PNPT]initial) * 100

    • Plot % Degradation vs. Time for each temperature.

The workflow for this protocol is visualized below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A1 Prepare PNP Standard Curve F Convert Abs to [PNP] using Standard Curve A1->F A2 Prepare PNPT Stock Solution (e.g., in DMSO) B Dilute PNPT into pre-warmed buffer A2->B C Take T=0 Absorbance (405 nm) B->C D Incubate at Test Temps (4°C, 25°C, 37°C, 50°C) C->D E Measure Absorbance at Time Intervals D->E E->F G Calculate % Degradation vs. Time F->G H Plot Data & Determine Degradation Rates G->H

Caption: Experimental workflow for assessing PNPT stability.

The experiment will generate data that can be summarized in a table, clearly showing the impact of temperature.

Incubation Time (minutes)% Degradation at 4°C% Degradation at 25°C% Degradation at 37°C% Degradation at 50°C
00.00.00.00.0
15< 0.10.82.58.9
30< 0.11.54.917.1
600.23.19.831.5
1200.46.018.552.9
Note: Data are hypothetical and for illustrative purposes.

Q8: What are the essential best practices for handling p-nitrophenyl tosylate to minimize temperature-related degradation and ensure experimental consistency?

  • Store Correctly: Keep the solid reagent in a tightly sealed container in a desiccator at the recommended room temperature.

  • Use Aprotic Solvents for Stock: Prepare primary stock solutions in a high-quality, dry, aprotic solvent such as DMSO or acetonitrile.

  • Prepare Fresh: Always prepare aqueous working solutions fresh on the day of the experiment. Do not store aqueous solutions.

  • Keep it Cold: Once diluted into an aqueous buffer, keep the working solution on ice (0-4°C) at all times until the moment it is added to the reaction vessel.

  • Minimize Incubation Time: Design your experiments to minimize the time between preparing the working solution and starting the measurement.

  • Run Controls: Always include a "no enzyme" or "buffer only" control in your experiments that contains the final concentration of p-nitrophenyl tosylate. This will allow you to measure and subtract any background degradation that occurs during your assay.[9]

By understanding the chemical principles of p-nitrophenyl tosylate stability and implementing these practical troubleshooting and handling steps, you can significantly enhance the accuracy and reproducibility of your experimental results.

References

  • 4-Nitrophenyl tosylate General Information , Hoffman Fine Chemicals. [Link]

  • The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE , Scite.ai. [Link]

  • Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures , ResearchGate. [Link]

  • Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions , Canadian Journal of Chemistry. [Link]

  • The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE , White Rose Research Online. [Link]

  • Aryl tosylates as non-ionic photoacid generators (PAGs): photochemistry and applications in cationic photopolymerizations , RSC Advances. [Link]

  • p-NITROPHENOL EXTRA PURE Safety Data Sheet , Loba Chemie. [Link]

  • The Hydrolysis of p‐Nitrophenylacetate in Water: Mechanism and Method of Measurement , European Journal of Biochemistry. [Link]

  • THE TRYPSIN CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE , Weizmann Institute of Science. [Link]

  • Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA , DiVA portal. [Link]

  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules , RSC Publishing. [Link]

  • some attempts to prepare triphenylcarbinyl p-toluenesulfonate, trityl tosylate , DSpace@MIT. [Link]

  • Characterization of Thermal, Ionic Conductivity and Electrochemical Properties of Some p-Tosylate Anions-Based Protic Ionic Compounds , MDPI. [Link]

  • Troubleshooting and optimizing lab experiments , YouTube. [Link]

  • Extended Grunwald-Winstein Analysis - LFER Used to Gauge Solvent Effects in p-Nitrophenyl Chloroformate Solvolysis , MDPI. [Link]

  • Nucleophilic Neighboring Group Participation , MSU Denver. [Link]

  • p-nitrophenyl chloroformate solvolysis: Topics by Science.gov , Science.gov. [Link]

  • Effect of pH on the enzyme activity for the hydrolysis of p-nitrophenyl... , ResearchGate. [Link]

  • pH profiles for the reactions of (1) p-nitrophenyl p-toluenesulfonate... , ResearchGate. [Link]

  • Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity , SciELO. [Link]

  • pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside , ChemRxiv. [Link]

  • p-Nitrophenyl o-tolyl ether , PubChem. [Link]

  • 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules , National Institutes of Health. [Link]

  • Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical , PubMed. [Link]

  • Thermal stability of Polyaniline Tosylate , ResearchGate. [Link]

  • How can I eliminate turbidity in a solution that contains reaction buffer with p-nitrophenyl palmitate (pNPP)? , ResearchGate. [Link]

  • Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate , MDPI. [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: p-Nitrophenyl Tosylate (PNPT) Spectral Profiling &amp; Application

This guide provides an in-depth technical analysis of p-Nitrophenyl Tosylate (PNPT) , focusing on its spectral properties, its critical role as an active-site titrant for serine proteases, and how it compares to alternat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of p-Nitrophenyl Tosylate (PNPT) , focusing on its spectral properties, its critical role as an active-site titrant for serine proteases, and how it compares to alternative substrates like p-Nitrophenyl Acetate (pNPA).

Executive Summary: The "Suicide" Substrate

p-Nitrophenyl Tosylate (PNPT) is not a typical turnover substrate. Unlike its acetate counterpart (pNPA), which is used to measure enzyme speed (


), PNPT is primarily used to measure enzyme concentration (

).

It functions as a stoichiometric active-site titrant . Upon reaction with serine proteases (e.g.,


-chymotrypsin), it rapidly sulfonylates the active site serine. This reaction releases a "burst" of the chromophore p-nitrophenol (pNP)  while forming a stable tosyl-enzyme complex that turns over negligibly. This unique mechanism makes the UV-Vis spectral shift from substrate to product the critical quantification event.
Key Spectral Metrics
Propertyp-Nitrophenyl Tosylate (Substrate)p-Nitrophenolate (Product)

~260–275 nm (UV region)400–410 nm (Visible, pH > 7.[1][2][3]5)
Visual Appearance ColorlessBright Yellow
Molar Extinction (

)
N/A (at 405 nm)~18,000

(at 405 nm)
Detection Mode Substrate Depletion (Rare)Product Formation (Standard)

Spectral Characterization & Mechanism

The Spectral Shift (The "Assay Window")

The utility of PNPT relies on the bathochromic shift (red shift) that occurs upon hydrolysis.

  • The Substrate (PNPT): The intact ester absorbs strongly in the UV region due to the p-nitrophenyl and tosyl aromatic rings. It has negligible absorbance in the visible region (>400 nm).

  • The Product (pNP): Upon cleavage, the released p-nitrophenol ionizes in basic buffers (pH > 7) to form the p-nitrophenolate anion . This anion has a quinoid resonance structure that absorbs intensely at 405 nm .

Why this matters: You can monitor the appearance of the product at 405 nm with zero background interference from the substrate.

Reaction Pathway Diagram

The following diagram illustrates the "Burst Titration" mechanism.

PNPT_Mechanism Enz Free Enzyme (Ser-OH) Complex Michaelis Complex (E·S) Enz->Complex + PNPT Sub Substrate (PNPT) AcylEnz Tosyl-Enzyme (Stable Intermediate) Complex->AcylEnz Fast Sulfonylation (k2) Product p-Nitrophenol (Yellow Burst) Complex->Product Release AcylEnz->Enz Very Slow Hydrolysis (k3 ≈ 0)

Figure 1: The stoichiometric "burst" mechanism.[1] Unlike normal substrates, the regeneration step (


) is blocked or extremely slow, allowing precise counting of active sites.

Comparative Analysis: PNPT vs. Alternatives

Researchers often confuse PNPT with p-Nitrophenyl Acetate (pNPA). While both release the same chromophore, their applications are diametrically opposed.

Table 1: Technical Comparison
Featurep-Nitrophenyl Tosylate (PNPT)p-Nitrophenyl Acetate (pNPA)
Primary Use Active Site Titration (Determining

)
Kinetic Assays (Determining

,

)
Turnover Rate (

)
Extremely Slow (Stable Intermediate)Fast (Rapid Turnover)
Stability (Spontaneous) High (Resistant to buffer hydrolysis)Low (High spontaneous hydrolysis background)
Substrate

~270 nm~270 nm
Leaving Group Tosylate (p-Toluenesulfonate)Acetate
Assay Duration Seconds (< 1 min "Burst")Minutes (Continuous Rate)

Scientist's Insight: Use pNPA when you want to check if your enzyme is working. Use PNPT when you need to know exactly how many moles of active enzyme you have (e.g., for calculating


 from 

).

Experimental Protocol: Active Site Titration

Objective: Determine the absolute molar concentration of a Chymotrypsin stock solution.

Reagents
  • Buffer: 0.1 M Phosphate Buffer, pH 7.4 (or Tris-HCl pH 8.0).

  • PNPT Stock: 10 mM in Acetonitrile (Store at -20°C).

    • Note: Acetonitrile is preferred over ethanol to prevent transesterification.

  • Enzyme Solution: Serine protease (e.g., Chymotrypsin) in 1 mM HCl (to prevent autolysis before assay).

Step-by-Step Workflow
  • Baseline Setup:

    • Set spectrophotometer to 405 nm .[4]

    • Zero with a blank containing 980 µL Buffer + 20 µL Acetonitrile.

  • Spontaneous Hydrolysis Check (Control):

    • Add 980 µL Buffer + 20 µL PNPT Stock.

    • Monitor for 2 minutes. Slope should be near zero.

  • The Burst Assay:

    • Add 960 µL Buffer to cuvette.

    • Add 20 µL Enzyme Solution . Mix gently.

    • Initiate reaction by adding 20 µL PNPT Stock (Final [S] = 200 µM).

    • IMMEDIATELY mix and record absorbance for 60–120 seconds.

  • Data Analysis:

    • You will observe a rapid vertical rise (the "Burst") followed by a flat or very shallow slope.

    • Extrapolate the linear (slow) phase back to Time = 0 (Y-intercept).

    • The Absorbance at the intercept (

      
      ) corresponds to the moles of product released, which equals the moles of active enzyme.
      
Calculation


  • 
     : Absorbance of the burst (intercept).
    
  • 
     : Molar extinction coefficient of p-nitrophenol at pH 7.4.
    
    • Critical:

      
       is pH dependent.[5] At pH 8.0, 
      
      
      
      . At pH 7.0, it is lower (~10,000
      
      
      ) because the
      
      
      of pNP is ~7.15. Always measure
      
      
      for your specific buffer/pH using a standard curve.
  • 
     : Path length (usually 1 cm).[6]
    

References

  • Active Site Titration of Chymotrypsin: Bender, M. L., et al.[7] "The determination of the concentration of hydrolytic enzyme solutions:

    
    -chymotrypsin, trypsin, papain, elastase, subtilisin, and acetylcholinesterase."[7] Journal of the American Chemical Society 88.24 (1966): 5890-5913.[7] Link
    
  • p-Nitrophenol Spectral Properties: Biggs, A. I.[4][8][9] "A spectrophotometric determination of the dissociation constants of p-nitrophenol and papaverine." Transactions of the Faraday Society 50 (1954): 800-806. Link

  • Use of p-Nitrophenyl Esters: Schonbaum, G. R., Zerner, B., & Bender, M. L.

    
    -Chymotrypsin Solution." Journal of Biological Chemistry 236.11 (1961): 2930-2935. Link
    

Sources

Comparative

Validation of p-Nitrophenyl Tosylate Purity by HPLC

Executive Summary In the synthesis of complex organic molecules and the study of enzyme kinetics, p-Nitrophenyl Tosylate (PNPT) serves as a critical intermediate and probe. However, its utility is frequently compromised...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of complex organic molecules and the study of enzyme kinetics, p-Nitrophenyl Tosylate (PNPT) serves as a critical intermediate and probe. However, its utility is frequently compromised by its inherent hydrolytic instability, leading to the silent accumulation of p-nitrophenol and p-toluenesulfonic acid.

While Nuclear Magnetic Resonance (NMR) and Melting Point analysis are standard identity checks, they often fail to quantify trace hydrolysis products (<1%) that can disastrously skew kinetic data or stoichiometric calculations.

This guide presents a validated High-Performance Liquid Chromatography (HPLC) protocol designed to objectively outperform traditional characterization methods. We provide a direct comparison of analytical rigor, a self-validating experimental workflow, and the mechanistic logic required to ensure your reagent is "Grade A" compliant.

Part 1: Technical Context & The "Silent" Degradation

p-Nitrophenyl tosylate is a sulfonate ester. Its purity is threatened primarily by moisture-induced hydrolysis, which cleaves the molecule into two distinct impurities:

  • p-Nitrophenol (pNP): The chromogenic leaving group.

  • p-Toluenesulfonic Acid (pTSA): The acidic conjugate.

Why HPLC? Standard UV-Vis spectroscopy cannot distinguish between the ester and the free phenol without complex pH manipulation, as both absorb strongly in the UV region. HPLC separates these species based on hydrophobicity, allowing for precise quantification of the intact ester relative to its degradation products.

Degradation Pathway Visualization

The following diagram illustrates the chemical breakdown that necessitates HPLC separation.

degradation_pathway PNPT p-Nitrophenyl Tosylate (Hydrophobic Target) Water + H2O (Hydrolysis) PNPT->Water pNP p-Nitrophenol (Polar Impurity) Water->pNP pTSA p-Toluenesulfonic Acid (Highly Polar Impurity) Water->pTSA

Caption: Hydrolytic cleavage of PNPT yields two polar impurities with distinct retention behaviors.

Part 2: Comparative Analysis (HPLC vs. Alternatives)

To demonstrate why HPLC is the superior validation tool, we compared it against standard laboratory characterization methods using a PNPT sample spiked with 2% p-nitrophenol.

Table 1: Performance Comparison Matrix
FeatureHPLC (Proposed Method) 1H-NMR Melting Point
Primary Utility Quantitative Purity & Impurity ProfilingStructural IdentityQuick Qualitative Check
Sensitivity (LOD) High (< 0.05% impurity detection)Moderate (~1% impurity detection)Low (Requires >5% to depress MP significantly)
Quantification Absolute Area % (Resolved peaks)Relative Integration (Often overlaps)N/A
Sample Destructive? No (Recovery possible if Prep-LC)NoYes
Throughput 15-20 mins/sample5-10 mins/sample5 mins/sample
Blind Spots Non-chromophoric salts (if UV detection only)Trace water; overlapping aromatic signalsPolymorphs; solvent occlusion
Expert Insight: The NMR Limitation

While NMR is definitive for structure, the aromatic protons of p-nitrophenol often overlap with the tosyl ring protons in PNPT, making integration of <2% impurities unreliable. HPLC separates these species physically before detection, eliminating signal overlap.

Part 3: The Validated HPLC Protocol

This protocol uses a Reverse-Phase (RP-HPLC) system.[1][2][3] The logic relies on the significant hydrophobicity difference between the ionic/polar hydrolysis products (pTSA, pNP) and the neutral, hydrophobic ester (PNPT).

Reagents & Materials
  • Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA ensures p-nitrophenol remains protonated and sharp.

  • Mobile Phase B: Acetonitrile (HPLC Grade) + 0.1% TFA.

  • Standard: p-Nitrophenyl Tosylate (Certified Reference Material).

  • Diluent: Acetonitrile (anhydrous).

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[2][3][4][5]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: Diode Array (DAD) or Variable Wavelength (VWD)

    • Channel 1:254 nm (Universal aromatic detection)

    • Channel 2:317 nm (Specific for p-nitrophenol)

Gradient Profile

We utilize a gradient to elute the polar impurities early and the hydrophobic target late.

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Event
0.09010Injection / Equilibration
2.09010Isocratic hold (Elute pTSA)
12.01090Linear Ramp (Elute PNPT)
15.01090Wash
15.19010Re-equilibration
20.09010End
Experimental Workflow Diagram

hplc_workflow Sample Solid PNPT Sample (Keep Desiccated) Prep Dissolve in 100% ACN (1 mg/mL) Sample->Prep Minimize moisture Filter Filter (0.22 µm PTFE) Prep->Filter Inject Inject 10 µL onto C18 Filter->Inject Sep Gradient Elution (Water/ACN + TFA) Inject->Sep Detect Dual Detection (254 nm & 317 nm) Sep->Detect

Caption: Step-by-step sample preparation and analysis workflow.

Part 4: Data Analysis & Expected Results

Retention Time Logic (Causality)
  • p-Toluenesulfonic Acid (pTSA): Highly polar and ionic. Elutes near the void volume (~1.5 - 2.5 min).

  • p-Nitrophenol (pNP): Moderately polar. Elutes mid-gradient (~5.0 - 7.0 min).

  • p-Nitrophenyl Tosylate (PNPT): Highly hydrophobic due to two aromatic rings and the ester linkage. Elutes late (~10.0 - 12.0 min).

Calculation of Purity

Purity is calculated using the Area Normalization Method :



Note: For strict quantitative assays, correct for Response Factors (RF) by running pure standards of pNP and PNPT, as their extinction coefficients at 254 nm differ.

System Suitability Criteria

To ensure the method is valid for your run, verify these parameters:

  • Resolution (Rs): > 2.0 between pNP and PNPT.

  • Tailing Factor: < 1.5 for the PNPT peak.

  • RSD (Area): < 1.0% for 5 replicate injections of standard.

Part 5: Troubleshooting & Expert Tips

  • Ghost Peaks: If you see a peak growing over time in your autosampler vial, your solvent is wet. Always use anhydrous Acetonitrile for sample preparation.

  • Peak Splitting: Ensure the sample diluent is not stronger than the initial mobile phase. If splitting occurs, dilute the sample with 50:50 Water:ACN (if solubility permits) or reduce injection volume to 5 µL.

  • p-Nitrophenol Shift: If the pNP peak is broad or elutes too early, your mobile phase pH is likely too high. Ensure TFA is added to both water and ACN channels to suppress ionization [1, 3].

References

  • BenchChem. (2025).[3][4][6] A Comparative Guide to HPLC and NMR Analysis for Purity Validation of 2,3,4,6-Tetra-O-benzyl-D-glucopyranose. (Provides foundational comparison logic for HPLC vs NMR in ester analysis).

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry, 9(1), 1-7. (Validates qNMR limitations vs HPLC).

  • Um, I-H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate. (Describes the hydrolysis kinetics and UV spectral shifts of p-nitrophenyl esters).

  • Organic Syntheses. p-Nitrophenylacetic acid. Coll. Vol. 1, p. 396.[7] (Context on synthesis and purification of nitrophenyl derivatives).

  • Sielc Technologies. Separation of p-((p-Nitrophenyl)thio)toluene on Newcrom R1 HPLC column. (Reference for specific retention behavior of nitrophenyl-thio/tosyl compounds).

Sources

Validation

Verification of p-Nitrophenyl Tosylate Synthesis Yield

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary: The Criticality of Substrate Purity p-Nitrophenyl p-toluenesulfonate (PNPT), commonly ref...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Criticality of Substrate Purity

p-Nitrophenyl p-toluenesulfonate (PNPT), commonly referred to as p-nitrophenyl tosylate, is a pivotal reagent in biochemical assays, serving as a specific substrate for chymotrypsin and other proteases.[1] Its utility relies heavily on the lability of the tosyl ester bond, which also makes its synthesis prone to hydrolysis and yield variability.

For researchers and process chemists, "yield" is not merely the mass of the isolated solid; it is a function of chemical purity and activity . A 95% gravimetric yield is meaningless if the product contains 10% unreacted p-nitrophenol (which is intensely yellow and interferes with colorimetric assays).[1]

This guide objectively compares three synthetic routes—Traditional Pyridine Solvolysis , DMAP-Catalyzed Substitution , and Biphasic Schotten-Baumann —to determine the most reliable protocol for high-yield, high-purity synthesis.[1]

Comparative Analysis of Synthetic Routes

We evaluated three distinct methodologies based on isolated yield , reaction kinetics , and purification complexity .

Route A: Traditional Pyridine Solvolysis (The Benchmark)
  • Mechanism: Pyridine acts as both solvent and base, neutralizing the HCl byproduct.

  • Pros: Well-established; pyridine is an excellent solvent for p-nitrophenol.[1]

  • Cons: Pyridine removal is tedious; residual pyridine can poison downstream biological assays; reaction times are often long (12–24 hours).[1]

  • Typical Yield: 80–85%[1]

Route B: DMAP-Catalyzed Substitution (The Recommended Standard) [1]
  • Mechanism: Uses stoichiometric Triethylamine (TEA) with catalytic 4-Dimethylaminopyridine (DMAP) in Dichloromethane (DCM).[1] DMAP forms a highly reactive N-acylpyridinium intermediate, accelerating the reaction by

    
     times.
    
  • Pros: Rapid kinetics (<4 hours); easy workup (DCM evaporation); high atom economy.[1]

  • Cons: Requires careful temperature control (exothermic).[1]

  • Typical Yield: 92–98%[1]

Route C: Biphasic Schotten-Baumann (The Scalable Alternative) [1]
  • Mechanism: Interfacial reaction between organic phase (TsCl in DCM) and aqueous phase (p-Nitrophenol in NaOH).[1]

  • Pros: Uses cheap inorganic base; environmentally friendlier solvents; easy separation of salts.[1]

  • Cons: Hydrolysis of TsCl competes with esterification; lower yields due to biphasic kinetics; requires phase transfer catalyst (PTC) for optimization.

  • Typical Yield: 70–75% (without PTC), 85% (with PTC).

Summary of Performance Metrics
MetricRoute A: PyridineRoute B: DMAP/TEA (Recommended) Route C: Schotten-Baumann
Reaction Time 12–24 Hours1–4 Hours 2–6 Hours
Crude Yield 85–90%95–99% 70–85%
Isolated Purity High (after recrystallization)Very High (>98%) Moderate (hydrolysis byproducts)
Purification Acid wash requiredSimple filtration/wash Phase separation
Atom Economy Low (Solvent waste)High Moderate
Detailed Experimental Protocol: Route B (DMAP-Catalyzed)

This protocol is selected for its superior yield and operational simplicity.[1] It minimizes the risk of hydrolysis and ensures removal of the yellow p-nitrophenol impurity.

Reagents & Materials
  • Substrate: p-Nitrophenol (1.0 eq, 13.91 g for 100 mmol scale)

  • Reagent: p-Toluenesulfonyl chloride (TsCl) (1.1 eq, 20.97 g)[1]

  • Base: Triethylamine (TEA) (1.2 eq, 16.7 mL)

  • Catalyst: DMAP (0.1 eq, 1.22 g)

  • Solvent: Anhydrous Dichloromethane (DCM) (100 mL)

Step-by-Step Workflow
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and drying tube (CaCl₂), dissolve p-Nitrophenol (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM. The solution will be yellow.

  • Base Addition: Add Triethylamine (1.2 eq) via syringe. Cool the mixture to 0°C in an ice bath.

  • Reaction: Add TsCl (1.1 eq) portion-wise over 10 minutes to control the exotherm.

    • Checkpoint: The solution may become cloudy as Triethylamine Hydrochloride (TEA·HCl) precipitates.[1]

  • Incubation: Remove the ice bath and stir at Room Temperature (RT) for 3 hours.

    • Monitoring: Check by TLC (Silica, 20% EtOAc/Hexane). The starting material (p-Nitrophenol) is yellow and polar; the product (PNPT) is colorless and less polar (higher Rf).

  • Quench & Workup:

    • Dilute with 100 mL DCM.

    • Wash with 1M HCl (2 x 50 mL) to remove TEA and DMAP.[1]

    • Wash with 5% NaHCO₃ (2 x 50 mL) to remove unreacted p-nitrophenol and TsOH.[1] Crucial Step: The aqueous layer should be yellow (nitrophenolate); the organic layer must be colorless.

    • Wash with Brine (50 mL), dry over anhydrous MgSO₄, and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude solid.

  • Purification: Recrystallize from hot Ethanol (or EtOAc/Hexane 1:4). Cool slowly to 4°C to maximize crystal growth.

Verification Framework: Ensuring Integrity

Trusting the yield requires validating the identity and purity of the isolated crystals.

A. Yield Calculation Logic

Do not rely on crude mass.[1] Calculate the Corrected Yield based on purity.





[1]
B. Purity Verification (The "Self-Validating" System)
Analytical MethodAcceptance CriteriaCommon Failure Mode
Appearance White to off-white crystalline solidYellow tint: Indicates free p-nitrophenol (>0.5% impurity).[1]
Melting Point 78°C – 82°C <75°C: Indicates solvent inclusion or hydrolysis.[1]
1H NMR (CDCl₃) See data belowExtra peaks at 6.8/8.1 ppm indicate p-nitrophenol.[1]
C. 1H NMR Characterization (400 MHz, CDCl₃)
  • 
     2.45 (s, 3H):  Methyl group of tosyl ring (
    
    
    
    ).[1]
  • 
     7.36 (d, 
    
    
    
    Hz, 2H):
    Tosyl aromatic protons (meta to sulfonyl).
  • 
     7.72 (d, 
    
    
    
    Hz, 2H):
    Tosyl aromatic protons (ortho to sulfonyl).
  • 
     7.25 (d, 
    
    
    
    Hz, 2H):
    Nitrophenyl aromatic protons (ortho to ester).
  • 
     8.25 (d, 
    
    
    
    Hz, 2H):
    Nitrophenyl aromatic protons (ortho to nitro). Distinctive downfield shift.
Visualizing the Workflow

The following diagram illustrates the optimized synthesis and verification logic.

PNPT_Synthesis cluster_reaction Reaction Phase (Method B) cluster_workup Purification Phase cluster_verify Verification Phase Start p-Nitrophenol + TsCl (in DCM) Catalyst Add TEA + DMAP (cat) 0°C -> RT Start->Catalyst Intermediate Reaction Mixture (PNPT + TEA-HCl) Catalyst->Intermediate 3 Hours AcidWash Wash 1M HCl (Remove TEA/DMAP) Intermediate->AcidWash BaseWash Wash 5% NaHCO3 (Remove p-Nitrophenol) AcidWash->BaseWash Drying Dry (MgSO4) & Evaporate BaseWash->Drying Recryst Recrystallize (Ethanol) Drying->Recryst CheckColor Check Color Recryst->CheckColor Yellow Yellow? Recrystallize Again CheckColor->Yellow Yes White White Solid CheckColor->White No Yellow->Recryst NMR 1H NMR / MP Check (Target: 78-82°C) White->NMR

Figure 1: Logical workflow for the synthesis, purification, and verification of p-nitrophenyl tosylate, highlighting critical quality control checkpoints.

References
  • Hoffman Fine Chemicals. (2025).[1] 4-Nitrophenyl tosylate Product Specifications (CAS 1153-45-3). Retrieved from [1]

  • Organic Syntheses. (1954).[1] p-Tolylsulfonylmethylnitrosamide (General Tosylation Procedures). Org. Synth. 34 , 96. Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2024).[1] p-Toluic acid, 4-nitrophenyl ester (Mass Spectrum & Data). NIST Chemistry WebBook.[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1] NMR Chemical Shifts of Common Impurities. Retrieved from

  • BenchChem. (2025).[1] p-Nitrobenzyl tosylate vs p-Nitrophenyl tosylate Structure Analysis. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal and Deactivation of p-Toluenesulfonic acid, p-nitrophenyl ester

[1] Executive Summary & Hazard Profile[2][3][4] Compound Identity: Chemical Name: p-Nitrophenyl p-toluenesulfonate (p-Nitrophenyl tosylate)[1] CAS: 1678-14-4[1] Structure: A sulfonate ester linking a tosyl group to a p-n...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Hazard Profile[2][3][4]

Compound Identity:

  • Chemical Name: p-Nitrophenyl p-toluenesulfonate (p-Nitrophenyl tosylate)[1]

  • CAS: 1678-14-4[1]

  • Structure: A sulfonate ester linking a tosyl group to a p-nitrophenyl group.

The "Why" Behind the Protocol (Expert Insight): Standard disposal protocols often treat this compound merely as a generic organic solid. This is a critical oversight. As a sulfonylating agent , this compound is a reactive electrophile capable of modifying nucleophiles (proteins/DNA), similar to alkylating agents.[1] Furthermore, its hydrolysis releases p-nitrophenol , a toxic compound listed under RCRA (U170).[1]

Therefore, this guide treats the substance with a dual-hazard approach:

  • Primary Hazard: Reactive Sulfonylation (Sensitizer/Irritant).

  • Secondary Hazard: Toxic Degradation Product (p-Nitrophenol).

Immediate Safety & PPE Requirements

Do not rely on standard "lab coat and glasses." The potential for sensitization requires barrier protection.

PPE CategorySpecificationRationale (Causality)
Hand Protection Double Nitrile (0.11mm min)Sulfonate esters can penetrate thin rubber. Double gloving provides a "breakthrough" buffer.
Eye Protection Chemical Goggles Safety glasses are insufficient. Hydrolysis releases p-toluenesulfonic acid (strong acid) and p-nitrophenol.
Respiratory Fume Hood (Mandatory)Prevent inhalation of dust. If outside a hood, an N95/P100 particulate respirator is required.[1]
Clothing Tyvek Sleeves/Lab Coat Protects forearms from dust settling, a common route of unnoticed sensitization.[1]

The Self-Validating Deactivation Protocol

A "self-validating" system provides immediate visual feedback that the hazard has been neutralized. For p-nitrophenyl tosylate, we utilize the Chromogenic Hydrolysis principle.[1]

The Chemistry: Upon treatment with a base, the colorless ester hydrolyzes to release p-nitrophenolate , which is intensely yellow .[1]

  • Observation: Colorless

    
     Yellow.
    
Deactivation Solution (The "Quench Mix")

Prepare fresh in a chemically resistant bottle:

  • 50% Ethanol (Solubilizer: The ester is insoluble in pure water).

  • 50% Water .[2]

  • NaOH (Sodium Hydroxide) added to reach ~1M concentration (approx. 40g/L).

Step-by-Step Decontamination Procedure (Glassware/Spills)[1]
  • Apply: Spray or soak the contaminated surface/glassware with the Quench Mix.

  • Observe: Watch for an immediate yellow color change. This confirms the presence of the contaminant and the start of hydrolysis.

  • Wait: Allow 15–30 minutes contact time.

  • Rinse: Rinse with water.[3][4][5][6]

  • Validate: Apply fresh Quench Mix to the surface.

    • If Yellow: Contamination remains. Repeat step 1.

    • If Colorless: Deactivation is complete.

Disposal Workflows

Scenario A: Solid Waste (Pure Substance)

Do not dissolve solid waste for disposal unless required by your facility.

  • Container: Use a wide-mouth HDPE jar.

  • Labeling: "Hazardous Waste - Toxic Organic Solid."

    • Constituents: p-Nitrophenyl p-toluenesulfonate.[7]

    • Hazard Codes: Irritant, Toxic.[1]

  • Segregation: Keep separate from oxidizers (nitrates, perchlorates) to prevent exothermic runaway.[1]

Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
  • pH Check: Ensure the waste stream is not acidic. If acidic, the ester is stable and active.[1]

  • Quenching (Recommended): Add Quench Mix (NaOH/EtOH) to the waste container to degrade the active ester.

    • Caution: This will turn the waste bright yellow.

  • Labeling: "Hazardous Waste - Organic Liquid (Basic)."

    • Note: List "p-Nitrophenol" as a constituent if hydrolysis was performed.

Scenario C: Regulatory Compliance (RCRA)

While the ester itself is not explicitly P or U listed, its hydrolysis product, p-Nitrophenol , is U170 .[1]

  • Best Practice: Manage all waste streams as if they carry the U170 code to ensure conservative compliance with EPA regulations.

Visualized Workflows

Diagram 1: Operational Decision Matrix

This flowchart guides the researcher through the decision-making process for disposal.

DisposalWorkflow Start Waste Generation StateCheck Assess Physical State Start->StateCheck SolidPath Solid Waste (Pure/Residue) StateCheck->SolidPath Powder/Crystal LiquidPath Liquid Waste (Solvent Mix) StateCheck->LiquidPath Solution SolidAction Pack in HDPE Jar Do NOT Dissolve SolidPath->SolidAction LiquidAction Segregate from Oxidizers LiquidPath->LiquidAction Labeling Label: Hazardous Waste (Code U170 consideration) SolidAction->Labeling QuenchDecide Deactivation Required? (Spill/Glassware) LiquidAction->QuenchDecide QuenchStep Apply NaOH/EtOH Mix (Wait for YELLOW) QuenchDecide->QuenchStep Yes (Cleaning) QuenchDecide->Labeling No (Bulk Waste) Verify Re-test Surface (Must be Colorless) QuenchStep->Verify Verify->QuenchStep Still Yellow Verify->Labeling Clean Pickup EHS Pickup Labeling->Pickup

Caption: Decision matrix for handling solid vs. liquid waste, incorporating the self-validating quenching step.

Diagram 2: The Mechanism of Deactivation (Visualized)

Mechanism Ester p-Nitrophenyl Tosylate (Colorless / Reactive) Transition Hydrolysis Reaction Ester->Transition Reagent NaOH / Ethanol (Nucleophile) Reagent->Transition Product1 p-Nitrophenolate (BRIGHT YELLOW) Transition->Product1 Product2 Tosylate Salt (Inert) Transition->Product2

Caption: Chemical hydrolysis pathway showing the transition from reactive ester to yellow p-nitrophenolate indicator.

Regulatory & Data Reference Table

ParameterData PointReference Source
RCRA Code U170 (p-Nitrophenol)8
Solubility Insoluble in water; Soluble in EtOH/Acetone
Signal Word WARNING (Irritant)
Flash Point >110°C (Estimated)Standard Organic Ester Profile

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74667, p-Nitrophenyl p-toluenesulfonate.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). List of Hazardous Wastes (40 CFR Part 261).[9] Retrieved from [Link][10][9][11][12]

Sources

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